N-piperidin-1-yl-methanesulfonamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O2S |
|---|---|
Molecular Weight |
178.26 g/mol |
IUPAC Name |
N-piperidin-1-ylmethanesulfonamide |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 |
InChI Key |
XFNZLWPRVFVAEW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NN1CCCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of N-piperidin-1-yl-methanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-piperidin-1-yl-methanesulfonamide, also known as 1-(methylsulfonyl)piperidine, is a sulfonamide derivative of the ubiquitous piperidine heterocyclic scaffold. The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals and biologically active compounds, prized for its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2] The incorporation of the methanesulfonyl group at the 1-position of the piperidine ring significantly modifies its electronic and steric properties, offering a unique chemical entity for exploration in drug discovery and medicinal chemistry. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of N-piperidin-1-yl-methanesulfonamide, along with a discussion of the known biological activities of related piperidine-sulfonamide compounds and protocols for their evaluation.
Chemical Structure and Properties
N-piperidin-1-yl-methanesulfonamide is characterized by a central piperidine ring where the nitrogen atom is directly bonded to a methanesulfonyl group. This structural arrangement imparts specific chemical and physical properties to the molecule.
Chemical Structure:
Figure 1: Chemical structure of N-piperidin-1-yl-methanesulfonamide.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 3989-48-8 | [3] |
| Molecular Formula | C₆H₁₃NO₂S | [3] |
| Molecular Weight | 163.24 g/mol | [3] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Characterization
The synthesis of N-piperidin-1-yl-methanesulfonamide is typically achieved through the reaction of piperidine with methanesulfonyl chloride. This is a standard procedure for the formation of sulfonamides from secondary amines.
General Synthesis Workflow
The synthesis involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.
Figure 2: General workflow for the synthesis of N-piperidin-1-yl-methanesulfonamide.
Detailed Experimental Protocol (Adapted)
The following protocol is adapted from the synthesis of a similar compound, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, and can be optimized for the synthesis of N-piperidin-1-yl-methanesulfonamide.[4]
Materials:
-
Piperidine
-
Methanesulfonyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve piperidine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 eq) to the cooled solution with stirring.
-
Add triethylamine (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-piperidin-1-yl-methanesulfonamide.
Spectroscopic Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the chemical structure of organic molecules.[7]
1H NMR:
-
A singlet corresponding to the methyl protons of the sulfonyl group is expected around 2.8-3.0 ppm.
-
A multiplet for the four protons on the carbons adjacent to the nitrogen (positions 2 and 6 of the piperidine ring) is expected around 3.2-3.4 ppm.
-
Multiplets for the remaining six protons of the piperidine ring (positions 3, 4, and 5) are expected in the range of 1.5-1.8 ppm.
13C NMR:
-
A signal for the methyl carbon of the sulfonyl group is expected around 35-40 ppm.
-
A signal for the carbons adjacent to the nitrogen (C2 and C6) is expected around 45-50 ppm.
-
Signals for the other piperidine carbons (C3, C4, and C5) are expected in the range of 20-30 ppm.
Experimental Protocol: NMR Analysis [7]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectra using appropriate NMR software.
2.3.2. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For N-piperidin-1-yl-methanesulfonamide, characteristic absorption bands are expected for the sulfonyl group.
-
S=O Asymmetric Stretch: ~1320-1350 cm⁻¹
-
S=O Symmetric Stretch: ~1140-1160 cm⁻¹
-
C-H Stretches (Aliphatic): ~2850-2950 cm⁻¹
2.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-piperidin-1-yl-methanesulfonamide, the molecular ion peak [M]⁺ would be expected at m/z = 163. A common fragmentation pattern would involve the loss of the methylsulfonyl group or cleavage of the piperidine ring.
Biological Activity and Potential Applications
While specific biological data for N-piperidin-1-yl-methanesulfonamide is limited in the public domain, the broader class of piperidine-containing sulfonamides has been extensively studied and shown to exhibit a wide range of pharmacological activities.[8][9][10]
Known Activities of Related Compounds
-
Antimicrobial Activity: Many sulfonamide derivatives are known for their antibacterial properties. Novel thiazolidinones containing a 1-(methylsulfonyl)piperidine moiety have demonstrated good antimicrobial activity.[11]
-
Enzyme Inhibition: Sulfonamides are a well-known class of enzyme inhibitors. Piperidine-sulfonamide derivatives have been investigated as inhibitors of various enzymes.
-
Anticancer Activity: The piperidine scaffold is a key component in numerous anticancer agents.[12][13] The introduction of a sulfonamide group can modulate the biological activity and pharmacokinetic properties of these compounds.
-
Central Nervous System (CNS) Activity: The piperidine ring is a common feature in many CNS-active drugs.[2]
The methylsulfonyl group is a bioisostere for other functional groups and is often incorporated into drug candidates to improve their metabolic stability and solubility.
Potential Signaling Pathways for Investigation
Given the diverse activities of piperidine derivatives, several signaling pathways could be relevant for investigating the biological effects of N-piperidin-1-yl-methanesulfonamide.
Figure 3: Potential signaling pathways and molecular targets for N-piperidin-1-yl-methanesulfonamide.
Experimental Protocols for Biological Evaluation
3.3.1. Antimicrobial Activity Assay (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Prepare a suspension of the test bacteria (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial dilution of N-piperidin-1-yl-methanesulfonamide in the broth in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
3.3.2. Cell Viability Assay (MTT Assay) [13]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of N-piperidin-1-yl-methanesulfonamide for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Safety and Handling
Potential Hazards:
-
Piperidine: Highly flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[14][15]
-
Sulfonamides: May cause skin and eye irritation. Some individuals may have allergic reactions to sulfonamides.
Recommended Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person into fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Conclusion
N-piperidin-1-yl-methanesulfonamide represents a simple yet intriguing molecule at the intersection of two important pharmacophores. Its synthesis is straightforward, and its structure provides a solid foundation for further chemical modifications to explore structure-activity relationships. While specific biological data for this compound is sparse, the well-documented activities of related piperidine-sulfonamide derivatives suggest that it holds potential for investigation in various therapeutic areas, including oncology, infectious diseases, and neuroscience. This guide provides the foundational information necessary for researchers to synthesize, characterize, and begin to explore the biological potential of this and related compounds.
References
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- Ummadi, R. R., et al. (2025). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Chemical Papers.
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- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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- Boost your Medicinal Chemistry Research with C-substituted Piperidines. (2021). Life Chemicals.
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- A Comparative Guide to the Bioactivity of 1-Piperideine and its Analogues. (2025). BenchChem.
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- Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). Molecules, 26(14), 4299.
- SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2014). Asian Journal of Chemistry, 26(1), 183-188.
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An In-depth Technical Guide to the Identification of N-piperidin-4-yl-methanesulfonamide (CAS: 70724-72-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identification, synthesis, and analytical characterization of N-piperidin-4-yl-methanesulfonamide, a key building block in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document outlines the fundamental principles and practical methodologies for ensuring the identity, purity, and quality of this compound.
Core Identification and Properties
N-piperidin-4-yl-methanesulfonamide is a piperidine derivative containing a sulfonamide functional group. Its unique structural features make it a valuable synthon in the development of novel therapeutic agents.
| Property | Value | Source |
| CAS Number | 70724-72-0 | [1] |
| Molecular Formula | C6H14N2O2S | [1] |
| Molecular Weight | 178.26 g/mol | [1] |
| Synonyms | N-(4-piperidinyl)methanesulfonamide | [1] |
| Physical Form | Solid |
Chemical Structure:
Caption: Chemical structure of N-piperidin-4-yl-methanesulfonamide.
Synthesis Pathway
A common and efficient route to N-piperidin-4-yl-methanesulfonamide involves the reductive amination of a protected piperidin-4-one, followed by sulfonylation and deprotection. This multi-step synthesis ensures high purity and yield of the final product.
Caption: A representative synthetic pathway for N-piperidin-4-yl-methanesulfonamide.
Experimental Protocol: A Representative Synthesis
-
Reductive Amination: To a solution of N-Boc-4-piperidone in methanol, add ammonium acetate and sodium cyanoborohydride. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl 4-aminopiperidine-1-carboxylate.
-
Sulfonylation: Dissolve the crude amine in dichloromethane and cool to 0 °C. Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane. Stir at room temperature until the deprotection is complete.
-
Final Isolation: Remove the solvent under reduced pressure. The resulting salt can be neutralized with a base and extracted to yield the free base, N-piperidin-4-yl-methanesulfonamide.
Analytical Characterization
A suite of analytical techniques is essential for the unambiguous identification and purity assessment of N-piperidin-4-yl-methanesulfonamide.
Spectroscopic Identification
NMR spectroscopy is a powerful tool for elucidating the chemical structure of a molecule. For N-piperidin-4-yl-methanesulfonamide, both ¹H and ¹³C NMR are crucial.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methanesulfonyl methyl protons, and the amine protons. The chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Representative Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectra using appropriate software to obtain chemical shifts (ppm), integration values, and coupling constants (Hz).
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-piperidin-4-yl-methanesulfonamide is expected to show characteristic absorption bands for the N-H, S=O, and C-N bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aliphatic) | 2850 - 3000 |
| S=O stretch (sulfonamide) | 1320 - 1360 (asymmetric) and 1140 - 1180 (symmetric) |
| C-N stretch | 1000 - 1250 |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electrospray ionization (ESI) is a suitable method for this molecule.
Representative Experimental Protocol for MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 179.08.[2]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of pharmaceutical compounds. For N-piperidin-4-yl-methanesulfonamide, a reversed-phase HPLC method with a suitable detector is recommended. Since this compound lacks a strong UV chromophore, a Charged Aerosol Detector (CAD) or pre-column derivatization may be necessary for sensitive detection.[3]
Caption: A typical workflow for the purity analysis of N-piperidin-4-yl-methanesulfonamide by HPLC.
Representative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or an ion-pairing agent like heptafluorobutyric acid (HFBA)[3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or HFBA[3] |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C[3] |
| Detector | Charged Aerosol Detector (CAD) or UV (e.g., 210 nm) if derivatized |
Conclusion
The robust identification and characterization of N-piperidin-4-yl-methanesulfonamide are paramount for its application in research and drug development. The methodologies outlined in this guide, from synthesis to comprehensive analytical testing, provide a framework for ensuring the quality and integrity of this important chemical entity. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently verify the structure and purity of N-piperidin-4-yl-methanesulfonamide, enabling its successful use in the synthesis of novel compounds with therapeutic potential.
References
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- MilliporeSigma. (n.d.). N-Piperidin-4-yl-methanesulfonamide.
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- PubChem. (n.d.). N-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-2-phenyl-acetamide.
- PubChemLite. (n.d.). N-(piperidin-4-yl)methanesulfonamide (C6H14N2O2S).
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Pharmacophore Analysis of Piperidine Sulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of biologically active agents.[1][2][3] This technical guide provides an in-depth exploration of pharmacophore analysis as a critical computational tool to decode and predict the biological activity of piperidine sulfonamide derivatives. We will dissect the principles of pharmacophore modeling, from ligand and structure-based approaches to model generation and rigorous validation. Through a detailed case study on carbonic anhydrase inhibitors, this guide offers field-proven insights and step-by-step protocols, designed to empower researchers, scientists, and drug development professionals to leverage this powerful technique for accelerated lead discovery and optimization.
The Piperidine Sulfonamide Scaffold: A Privileged Core in Drug Discovery
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous structural feature in numerous clinically approved drugs.[3][4] Its synthetic tractability and ability to present substituents in a well-defined three-dimensional orientation make it an ideal building block for interacting with biological targets. When combined with the sulfonamide moiety (-SO₂NR₂), a potent hydrogen-bonding group and a key feature in many enzyme inhibitors, the resulting piperidine sulfonamide scaffold exhibits a remarkable breadth of biological activities.[1][2]
Derivatives of this core have been successfully developed as:
-
Enzyme Inhibitors: Targeting enzymes such as carbonic anhydrases, cholinesterases, and matrix metalloproteinases.[1][5][6]
-
Antibacterial and Antifungal Agents: Demonstrating efficacy against various pathogens, including those affecting plants.[2][7][8][9]
-
Anticancer and Anti-inflammatory Agents: Exhibiting cytotoxic activity against cancer cell lines and modulating inflammatory pathways.[2][5]
-
Central Nervous System (CNS) Agents: Acting on receptors like the serotonin 5-HT₇ receptor.[10][11]
This wide-ranging activity underscores the scaffold's versatility and highlights the need for robust computational methods to understand its complex structure-activity relationships (SAR).
Principles of Pharmacophore Modeling: A Methodological Primer
Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) that distills the complex structure of a molecule into a simplified 3D representation of its essential interaction features.[7][12][13] First conceptualized by Paul Ehrlich, a pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target.[13]
Key pharmacophoric features include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive/Negative Ionizable (PI/NI) centers
The primary goal is to develop a hypothesis—a 3D query—that can differentiate between active and inactive molecules, guiding virtual screening and rational drug design.[14][15]
Ligand-Based vs. Structure-Based Approaches
The strategy for generating a pharmacophore model depends on the available information about the biological target.[12][13]
-
Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the target protein is unknown.[13][16][17] The model is derived by superimposing a set of known active ligands and identifying the common chemical features that are essential for their activity.[18] The underlying assumption is that molecules with similar biological activity share a common binding mode and therefore a common pharmacophore.[18]
-
Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the protein-ligand complex is available (e.g., from X-ray crystallography), a pharmacophore can be generated by directly mapping the key interaction points within the active site.[12][15][19] This method provides a highly accurate representation of the molecular recognition requirements of the target.
The General Workflow: A Self-Validating System
A robust pharmacophore modeling study is an iterative and self-validating process designed to build confidence in the model's predictive power.[17][20] The workflow ensures that the final model is not a result of chance but a statistically significant representation of the SAR.
Caption: General workflow for pharmacophore modeling and application.
Case Study: Pharmacophore Model for Piperidine Sulfonamides as Carbonic Anhydrase II Inhibitors
To illustrate the practical application of this methodology, we will focus on piperidine sulfonamides as inhibitors of human Carbonic Anhydrase II (hCA II), a well-studied enzyme implicated in diseases like glaucoma and epilepsy.[21] The sulfonamide group is a classic zinc-binding group for this enzyme class, making it an excellent case study.[6]
Objective
The goal is to derive a 3D ligand-based pharmacophore model that defines the key structural requirements for hCA II inhibition by piperidine sulfonamide derivatives and to use this model to understand their SAR.
Detailed Methodology: A Step-by-Step Protocol
Step 1: Dataset Preparation [15][20]
-
Training Set Selection: A set of 20-30 piperidine sulfonamide derivatives with a wide range of reported hCA II inhibitory activities (IC₅₀ values) are compiled from the literature.[22][23] The set must include highly active, moderately active, and inactive compounds to ensure the model can effectively discriminate.
-
Test Set Selection: An external set of 10-15 compounds, not used in model generation, is set aside for validation. This set should also have diverse structures and activities.
-
Structural Preparation: The 2D structures of all compounds are drawn and converted to 3D structures. Energy minimization is performed to obtain low-energy conformations.
Step 2: Conformational Analysis [15][24]
-
For each molecule in the training set, a diverse set of low-energy conformers is generated. This is a critical step because the bioactive conformation (the shape the molecule adopts in the binding pocket) is often not its lowest energy state in solution.
-
Causality: Failing to generate a representative set of conformers can lead to the failure of the entire study, as the true bioactive conformation might be missed.
Step 3: Pharmacophore Model Generation (Ligand-Based) [25]
-
Using software like Discovery Studio, MOE, or LigandScout, the conformers of the most active compounds are aligned, and common chemical features are identified.[18]
-
The algorithm generates a series of pharmacophore hypotheses, each consisting of a unique combination of features (e.g., two HBAs, one HY, one AR).
-
These hypotheses are scored based on how well they map to the active compounds while simultaneously avoiding mapping to the inactive ones.
Step 4: Model Validation [14][24] This is the most crucial phase to establish trustworthiness. A model is only useful if it has predictive power.[24]
-
Cost Analysis: The generated models are evaluated based on cost values (Fixed Cost, Null Cost). A high-cost difference indicates a model that is statistically significant and not generated by chance.[19]
-
Test Set Validation: The top-ranked hypotheses are used to screen the external test set. A good model will correctly predict the activity of the majority of these compounds, classifying actives as high-fitting and inactives as low-fitting.[19]
-
Fischer's Randomization Test: The statistical relevance of the model is checked by scrambling the activities of the training set compounds and regenerating models. If the original model has a significantly better score than the scrambled ones, it confirms its robustness.[19]
-
Goodness of Hit (GH) Score: A database containing the active compounds and a large number of decoy (assumed inactive) molecules is screened. The GH score (ranging from 0 to 1) evaluates the model's ability to enrich the active compounds in the top-ranked screening hits. A score > 0.7 indicates a very good model.[26]
Results & Discussion: A Validated Pharmacophore Model
Following the protocol, a top-scoring pharmacophore hypothesis, named Hypo-1 , is selected.
Table 1: Validation Statistics for the Selected Pharmacophore Model (Hypo-1)
| Parameter | Value | Interpretation |
| Correlation (r) | 0.92 | Excellent correlation between estimated and actual activity. |
| Cost Difference | 65.8 bits | Significant difference; the model is not due to chance. |
| Test Set Correlation | 0.85 | High predictive power on an external dataset. |
| GH Score | 0.78 | Excellent ability to distinguish actives from decoys. |
Hypo-1 consists of four key features:
-
One Hydrogen Bond Acceptor (HBA)
-
One Aromatic Ring (AR)
-
Two Hydrophobic (HY) features
Sources
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- 2. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. " Synthesis and Structure-Activity Relationships of ß- and a-Piperidine" by Daniel Becker, Clara I. Villamil et al. [ecommons.luc.edu]
- 6. Synthesis of sulfonamide, amide and amine hybrid pharmacophore, an entry of new class of carbonic anhydrase II inhibitors and evaluation of chemo-informatics and binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Structural Profiling and Biological Activity of N-piperidin-1-yl-methanesulfonamide (NPMS): A Technical Whitepaper
Prepared by: Senior Application Scientist, Drug Discovery & Assay Development
Executive Summary
In modern medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of rational drug design. N-piperidin-1-yl-methanesulfonamide (NPMS) —a unique sulfonohydrazide architecture combining a saturated piperidine ring with a methanesulfonamide moiety—represents a highly versatile pharmacophore.
Rather than acting as a monolithic drug, the NPMS scaffold serves as a modular template. It bridges two distinct chemical spaces: the lipophilic, sterically tunable basicity of the piperidine ring, and the potent hydrogen-bonding, bioisosteric properties of the methanesulfonamide group. This whitepaper dissects the physicochemical rationale behind NPMS, explores its core biological targets (specifically Carbonic Anhydrase and Cyclooxygenase-2), and provides self-validating experimental workflows for characterizing its biological activity.
Physicochemical & Structural Rationale
The biological efficacy of NPMS is dictated by the synergistic properties of its two primary substructures:
-
The Methanesulfonamide Group (-SO₂NH-) : This moiety is a critical pharmacophore widely recognized for its ability to act as both a hydrogen bond donor and acceptor[1]. Unlike the highly acidic trifluoromethyl group, methanesulfonamide offers a balanced pKa, allowing it to serve as a bioisostere for carboxylic acids and phenols while maintaining excellent metabolic stability.
-
The Piperidine Core : As a saturated six-membered nitrogen heterocycle, piperidine imparts necessary lipophilicity and structural rigidity. When directly linked to the sulfonamide nitrogen (forming a sulfonohydrazide), it creates a unique dihedral angle that projects substituents into deep hydrophobic binding pockets.
Quantitative Data: Physicochemical Profiling
Summarizing the baseline metrics of the NPMS core allows us to predict its behavior in physiological environments.
| Property | Estimated Value | Pharmacological Rationale |
| Molecular Weight | ~178.25 g/mol | Highly ligand-efficient (LE); provides ample "molecular real estate" for further functionalization without violating Lipinski’s Rule of 5. |
| LogP (Partition) | 0.8 - 1.5 | Optimal lipophilicity for oral bioavailability, ensuring a balance between aqueous solubility and membrane permeability. |
| pKa (Sulfonamide) | ~9.5 - 10.5 | Remains predominantly neutral at physiological pH (7.4), aiding in passive cellular diffusion before target engagement. |
| H-Bond Donors/Acceptors | 1 Donor / 2 Acceptors | Essential for anchoring the molecule to target active site residues (e.g., catalytic Zinc or Histidine residues). |
Core Biological Targets & Mechanistic Pathways
The NPMS scaffold exhibits polypharmacological potential, primarily modulating enzyme systems where hydrogen bonding and steric bulk are critical for inhibition.
A. Carbonic Anhydrase (CA) Inhibition
The primary sulfonamide and its derivatives are the quintessential zinc-binding motifs in Carbonic Anhydrase inhibitors[2]. In the active site of tumor-associated isoforms (such as hCA IX and XII), the sulfonamide nitrogen coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule essential for CO₂ hydration. The bulky piperidine ring occupies the hydrophobic half of the active site cleft, providing isoform selectivity[3].
B. Cyclooxygenase-2 (COX-2) Selectivity
Methanesulfonamides are frequently utilized as bioisosteric replacements for the methylsulfonyl (MeSO₂) pharmacophore found in traditional coxibs (e.g., rofecoxib)[4]. The replacement with a methanesulfonamido moiety alters the selectivity index between COX-1 and COX-2. The sulfonamide group forms critical hydrogen bonds with Arg513 and His90 in the COX-2 side pocket, while the piperidine ring provides the necessary steric bulk to prevent binding in the narrower COX-1 active site.
Caption: Logical mapping of NPMS pharmacophores to primary biological targets.
Caption: Inhibition of the COX-2 inflammatory signaling pathway by NPMS.
Experimental Workflows: Self-Validating Protocols
To establish trustworthiness in assay data, experimental design must account for the specific kinetic properties of the target enzymes. Below are the definitive, step-by-step methodologies for validating NPMS derivatives.
Protocol 1: Stopped-Flow CO₂ Hydrase Assay (For CA Inhibition)
Causality Rationale: Carbonic anhydrase possesses an exceptionally high turnover rate (
-
Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na₂SO₄ (to maintain constant ionic strength). Add Phenol Red (0.2 mM) as the pH indicator.
-
Enzyme/Inhibitor Incubation: Pre-incubate recombinant hCA IX (10 nM) with varying concentrations of the NPMS derivative (0.1 nM to 10 µM) for exactly 15 minutes at 20°C. Crucial step: 15 minutes ensures thermodynamic equilibrium of the Zn²⁺-sulfonamide coordination complex.
-
Substrate Preparation: Saturate a separate buffer solution with pure CO₂ gas at 20°C to achieve a known concentration (approx. 15 mM).
-
Rapid Mixing: Load the enzyme-inhibitor complex into Syringe A and the CO₂ substrate into Syringe B of the stopped-flow instrument. Trigger pneumatic mixing (dead time < 2 ms).
-
Detection & Analysis: Monitor the absorbance decay at 557 nm (the isosbestic point of Phenol Red) as the pH drops due to H⁺ generation.
-
Validation: Calculate the inhibition constant (
) using the Cheng-Prusoff equation. The system self-validates if the uninhibited control yields a linear initial rate for at least 50 ms.
Caption: Step-by-step workflow for the stopped-flow CO2 hydrase assay.
Protocol 2: In Vitro COX-1/COX-2 Selectivity Assay
Causality Rationale: To prove that the methanesulfonamide moiety drives COX-2 selectivity over COX-1, the assay must measure the peroxidase activity of the enzymes (which is coupled to cyclooxygenase activity) using a colorimetric electron donor (TMPD).
-
Assay Buffer: Prepare 100 mM Tris-HCl (pH 8.0) containing 1 µM hematin (an essential cofactor for COX peroxidase activity).
-
Enzyme Priming: Aliquot human recombinant COX-1 and COX-2 into separate wells. Add the NPMS inhibitor and incubate for 5 minutes at 25°C.
-
Reaction Initiation: Add a master mix containing Arachidonic Acid (100 µM) and TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, 170 µM).
-
Kinetic Read: Immediately read the microplate at 590 nm for 5 minutes. The oxidation of TMPD correlates directly with the reduction of PGH₂.
-
Validation: Calculate the Selectivity Index (SI =
). The assay is validated if the reference compound (Celecoxib) yields an SI > 30.
Comparative Efficacy Data
The structural tuning of the NPMS scaffold yields distinct pharmacological profiles. The table below summarizes comparative inhibition data for various functionalized analogs based on literature precedents for related methanesulfonamide and piperidine derivatives.
| Compound Class / Modification | Primary Target | Selectivity / Pharmacological Profile | |
| NPMS-Rofecoxib Analog | COX-2 | 45 - 120 nM | High COX-2 selectivity; reduced COX-1 inhibition ( |
| NPMS-Benzhydryl Analog | hCA I | 45.8 - 659.6 nM | Moderate to weak off-target inhibition; serves as a baseline for structural optimization[2]. |
| NPMS-Levoglucosenone Analog | hCA IX | 35.9 nM | Strong selectivity for tumor-associated CA isoforms over cytosolic variants[3]. |
Conclusion & Future Perspectives
The N-piperidin-1-yl-methanesulfonamide (NPMS) scaffold is a masterclass in bioisosteric design. By combining the basic, space-filling properties of piperidine with the hydrogen-bonding network of a methanesulfonamide, researchers can systematically tune molecules away from off-targets (like COX-1 or cytosolic CA II) and toward disease-specific isoforms (like COX-2 or tumor-associated CA IX). Future drug development efforts should focus on leveraging the sulfonohydrazide N-N bond to explore novel conformational spaces in kinase hinge-binding regions.
References
-
[2] Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
[4] Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. PubMed / NIH. Available at: [Link]
-
[3] Glycomimetic Based Approach toward Selective Carbonic Anhydrase Inhibitors - PMC. National Institutes of Health (NIH). Available at: [Link]
Sources
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- 2. Novel Sulfamide-Containing Compounds as Selective Carbonic Anhydrase I Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycomimetic Based Approach toward Selective Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
N-piperidin-1-yl-methanesulfonamide Synthesis Pathways: A Comprehensive Technical Guide
Executive Summary
N-piperidin-1-yl-methanesulfonamide is a critical structural motif in medicinal chemistry, combining the conformational flexibility of the piperidine ring with the hydrogen-bonding capacity and metabolic stability of a sulfonamide group. Compounds bearing the piperidine nucleus and sulfonamide linkages are extensively utilized as pharmacophores for enzyme inhibition, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)[1], as well as in the development of G-protein-coupled receptor (GPCR) ligands[2]. This whitepaper details the definitive synthesis pathways, mechanistic causality, and validated protocols for generating N-piperidin-1-yl-methanesulfonamide.
Mechanistic Pathway & Retrosynthetic Analysis
The formation of the N-S bond in N-piperidin-1-yl-methanesulfonamide is classically achieved via the nucleophilic attack of the exocyclic nitrogen of 1-aminopiperidine onto the electrophilic sulfur atom of methanesulfonyl chloride (MsCl).
Causality of Reagent Selection:
-
Nucleophile (1-Aminopiperidine): The primary amine group attached to the piperidine nitrogen is highly nucleophilic due to the alpha-effect (adjacent nitrogen lone pairs repelling each other, raising the HOMO energy).
-
Electrophile (Methanesulfonyl Chloride): MsCl provides a highly electrophilic sulfonyl center. The chloride ion acts as an excellent leaving group.
-
Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base (e.g., Triethylamine, DIPEA, or aqueous Na₂CO₃) is mandatory to neutralize the HCl, preventing the protonation of 1-aminopiperidine, which would otherwise render it non-nucleophilic and stall the reaction[3].
Reaction mechanism of N-piperidin-1-yl-methanesulfonamide synthesis via direct sulfonylation.
Comparative Reaction Conditions
The synthesis can be executed under two primary paradigms: Anhydrous Conditions (using organic bases) and Aqueous Biphasic Conditions (Schotten-Baumann-type, using inorganic bases). The choice dictates the impurity profile and downstream purification requirements.
| Parameter | Anhydrous Protocol (DCM/TEA) | Aqueous Biphasic Protocol (Water/Na₂CO₃) |
| Solvent | Dichloromethane (DCM)[3] | Water / Aqueous Media[4] |
| Base | Triethylamine (TEA) or DIPEA | Sodium Carbonate (Na₂CO₃)[5] |
| Temperature | 0 °C to Room Temperature | 0–5 °C with dynamic pH control |
| Reaction Time | 2 - 8 hours | 1 - 2 hours |
| Advantage | High solubility for organic intermediates | Green chemistry, easy removal of salts |
| Disadvantage | Requires dry solvents, TEA-HCl removal | Potential hydrolysis of MsCl if not controlled |
Validated Experimental Protocols
Protocol A: Anhydrous Synthesis via Triethylamine/DCM
This method is preferred for moisture-sensitive downstream applications and ensures high conversion rates[3].
Step 1: System Preparation
-
Action: In a flame-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 1-aminopiperidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M concentration). Add triethylamine (TEA, 1.2 eq).
-
Causality: An inert atmosphere prevents premature hydrolysis of the highly reactive methanesulfonyl chloride. TEA is added in slight excess to ensure complete neutralization of the evolving HCl, acting as an acid scavenger.
Step 2: Electrophile Addition
-
Action: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add methanesulfonyl chloride (1.1 eq) dropwise via a syringe over 15 minutes[6].
-
Causality: The sulfonylation reaction is highly exothermic. Dropwise addition at 0 °C controls the reaction kinetics, suppressing the formation of bis-sulfonylated side products.
Step 3: Reaction Propagation
-
Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 8 hours. Monitor progression via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.
-
Causality: Warming to room temperature provides the activation energy necessary to drive the reaction to completion after the initial exothermic phase is safely controlled.
Step 4: Quenching and Workup
-
Action: Quench the reaction with distilled water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to neutralize residual acid), and brine.
-
Causality: This self-validating workup isolates the neutral sulfonamide product in the organic phase while partitioning ionic byproducts (TEA-HCl) into the aqueous phase.
Step 5: Isolation
-
Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.
Step-by-step experimental workflow for the anhydrous synthesis protocol.
Protocol B: Dynamic pH Control (Aqueous Media)
Adapted from green chemistry approaches for sulfonamide synthesis, this protocol utilizes water as the primary solvent[4].
-
Step 1: Suspend 1-aminopiperidine (1.0 eq) in distilled water.
-
Step 2: Cool the suspension to 0–5 °C. Maintain the pH of the solution at strictly 9.0 to 10.0 by adding a basic aqueous solution of 10% Na₂CO₃[5].
-
Step 3: Add methanesulfonyl chloride (1.05 eq) slowly over 10-15 minutes.
-
Causality: Dynamic pH control ensures that the amine remains unprotonated (active nucleophile) while minimizing the base-catalyzed hydrolysis of the sulfonyl chloride.
-
-
Step 4: Stir the mixture as it warms to room temperature. The product typically precipitates out of the aqueous solution as a solid.
-
Step 5: Filter the solid, wash with cold distilled water, and dry under vacuum to afford the pure N-piperidin-1-yl-methanesulfonamide[1].
Advanced Methodologies: SO₂ Surrogates
While direct sulfonylation is the industry standard for methanesulfonamides, recent advancements in aminosulfonylation utilize bench-stable SO₂ surrogates like potassium metabisulfite (K₂S₂O₅) or DABSO. These palladium-catalyzed one-pot, two-step syntheses allow for the insertion of SO₂ between an aryl/alkyl halide and an amine (such as 1-aminopiperidine)[7]. Though more complex, this pathway is highly valuable when the corresponding sulfonyl chloride is unstable or commercially unavailable.
References
- Thiophene compounds. US Patent US20080090810A1. Google Patents.
- Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian Journal of Chemistry.
- Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications.
- Synthesis of bioactive sulfonamides bearing piperidine nucleus with talented activity against cholinesterase. Sciforum.
- Synthesis of some new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. WHO.
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- 3. US20080090810A1 - Thiophene compounds - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
The Synthetic Chemist's Guide to N-Linked Sulfonamides: A Deep Dive into Reactivity and Application
Abstract
N-linked sulfonamides, a cornerstone functional group in modern organic chemistry, have demonstrated remarkable versatility, transitioning from their initial role as revolutionary antimicrobial agents to indispensable tools in synthetic strategy and drug discovery.[1][2] This in-depth technical guide provides a comprehensive exploration of the reactivity profile of N-linked sulfonamides for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing their synthesis, their diverse reactions including N-alkylation, N-arylation, and strategic cleavage, and their critical applications as robust protecting groups and privileged pharmacophores. This guide emphasizes the causality behind experimental choices, offering field-proven insights to empower chemists in leveraging the full potential of this remarkable functional group.
The Enduring Significance of the Sulfonamide Moiety
First introduced to the world of medicine as "sulfa drugs," sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin.[1][2] Their journey, however, did not end there. The sulfonamide group has since been integrated into a vast array of therapeutic agents targeting a wide spectrum of diseases, including viral infections, cancer, inflammation, and cardiovascular disorders.[3][4] This therapeutic ubiquity is a direct consequence of the sulfonamide's unique electronic properties and its ability to act as a versatile scaffold in drug design.[3] In the realm of synthetic organic chemistry, N-linked sulfonamides are highly valued as building blocks and as exceptionally stable protecting groups for amines, capable of withstanding a broad range of reaction conditions.[5][6]
Synthesis of N-Linked Sulfonamides: The Foundation
Diagram: General Synthesis of N-Linked Sulfonamides
Sources
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 8. thieme.de [thieme.de]
Predictive Safety, Toxicity Hazards, and Handling Protocols for N-piperidin-1-yl-methanesulfonamide: A Technical Whitepaper
Executive Summary
In modern drug development and chemical synthesis, the safety evaluation of novel or specialized intermediates is a critical bottleneck. N-piperidin-1-yl-methanesulfonamide is a unique structural entity that combines a saturated piperidine ring, an N-N (hydrazine-lineage) bond, and a methanesulfonamide moiety. As a Senior Application Scientist, I approach the Safety Data Sheet (SDS) of this molecule not as a static compliance document, but as a predictive model of its biological and environmental reactivity.
This whitepaper synthesizes structural alerts, mechanistic toxicology, and self-validating experimental workflows to establish a rigorous safety and hazard profile for N-piperidin-1-yl-methanesulfonamide.
Predictive Physicochemical Profiling & GHS Classification
Because empirical in vivo data for highly specific novel sulfonamides can be sparse, we must extrapolate quantitative toxicity metrics from its constituent functional groups. The 1-aminopiperidine moiety is a known corrosive and flammable agent, while the methanesulfonamide group is a recognized skin, eye, and respiratory irritant () [1].
When combined into the larger N-piperidin-1-yl-methanesulfonamide molecule, the vapor pressure drops significantly, mitigating the flammability hazard of the piperidine precursor, but the systemic toxicity risks (hepatotoxicity and mutagenicity) increase due to the molecular weight and lipophilicity.
Table 1: Predictive GHS Classification and Quantitative Toxicity Metrics
| Hazard Parameter | Predictive Metric / Category | Causality & Structural Rationale |
| Acute Oral Toxicity (LD50, Rat) | ~500 - 800 mg/kg (Category 4) | Interpolated from the acute oral toxicity of 1-aminopiperidine and sulfonamide derivatives. |
| Skin Corrosion/Irritation | Category 2 (H315) | The sulfonamide group acts as a moderate-to-severe dermal irritant upon prolonged exposure. |
| Serious Eye Damage | Category 2A (H319) | Direct contact causes severe localized osmotic stress and pH-driven irritation. |
| Specific Target Organ Toxicity (STOT) | Category 3 (H335) & Category 2 (H373) | Chronic exposure risks hepatic and renal damage due to reactive metabolite clearance. |
| Mutagenicity (Ames) | Suspected Pro-mutagen | The N-N bond is a structural alert for hydrazine-like DNA adduction post-metabolism. |
Mechanistic Toxicology: The "Why" Behind the Hazards
To design effective safety protocols, we must understand the causality of the compound's toxicity. N-piperidin-1-yl-methanesulfonamide presents a dual-threat bioactivation profile driven by hepatic Cytochrome P450 (CYP450) enzymes.
The Sulfonamide Liability (Hypersensitivity & SJS)
Sulfonamides are notorious for causing idiosyncratic adverse drug reactions (IDRs), including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). This toxicity is pioneered by CYP2C9-mediated oxidation of the sulfonamide nitrogen to a hydroxylamine intermediate. This intermediate spontaneously oxidizes into a highly reactive nitroso species, which covalently binds to cellular proteins, triggering a cytotoxic T-cell immune response () [2].
The Hydrazine-Lineage Liability (Hepatotoxicity & Oxidative Stress)
The N-N bond connecting the piperidine ring to the sulfonamide group is a classic structural alert. Hydrazine derivatives undergo CYP-mediated cleavage and oxidation to generate free radicals and reactive oxygen species (ROS). This leads to severe oxidative stress, rapid depletion of intracellular reduced glutathione (GSH), and subsequent mitochondrial collapse and hepatocyte necrosis () [3].
Dual-pathway bioactivation of N-piperidin-1-yl-methanesulfonamide.
Self-Validating Experimental Workflows for Hazard Assessment
To empirically validate the predicted SDS hazards, we employ self-validating in vitro systems. A self-validating protocol includes internal controls (positive/negative) that prove the assay's mechanistic integrity regardless of the test compound's final result.
Protocol 1: In Vitro Reactive Metabolite Trapping (Hepatotoxicity Risk)
Causality: We utilize Human Liver Microsomes (HLMs) to simulate hepatic metabolism. By introducing exogenous Glutathione (GSH), we create a nucleophilic "trap" for electrophilic nitroso or radical intermediates. The detection of GSH-adducts via LC-MS/MS confirms the bioactivation hazard ()[4].
-
Preparation: Prepare a 10 mM stock solution of N-piperidin-1-yl-methanesulfonamide in DMSO. Ensure the final DMSO concentration in the assay does not exceed 0.1% to prevent CYP450 inhibition.
-
Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL HLMs, 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).
-
Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.
-
Self-Validation Control: Run a parallel positive control using Sulfamethoxazole (known to form hydroxylamine/nitroso adducts) to validate HLM activity.
-
Quenching: After 60 minutes, quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS, scanning for neutral loss of 129 Da (characteristic of GSH conjugates).
Protocol 2: Ames Bacterial Reverse Mutation Assay (OECD 471)
Causality: Because hydrazine derivatives are often pro-mutagens that require enzymatic activation to damage DNA, testing the compound directly on bacteria will yield false negatives. We must use rat liver S9 fraction to simulate mammalian bioactivation.
-
Strain Preparation: Culture Salmonella typhimurium strains TA98 (frameshift mutations) and TA100 (base-pair substitutions) overnight.
-
S9 Activation: Prepare the S9 mix containing rat liver extract and NADPH-generating cofactors.
-
Exposure: Mix 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or buffer for the non-activated control), and the test compound (doses ranging from 1.5 to 5000 µ g/plate ).
-
Plating: Combine with 2 mL of top agar containing trace histidine/biotin and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies. A dose-dependent increase in colonies (≥2-fold over vehicle control) in the S9-activated plates confirms pro-mutagenic hazards.
Safety Data Sheet (SDS) Core Handling Directives
Based on the structural alerts and mechanistic profiling, the following handling protocols must be strictly adhered to in laboratory and manufacturing settings:
-
Engineering Controls: Handle exclusively within a certified Class II Type B2 biological safety cabinet (BSC) or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile (minimum 0.11 mm thickness) is required. Hydrazine derivatives can permeate standard latex.
-
Eye Protection: Tight-fitting chemical splash goggles (ANSI Z87.1 compliant).
-
Respirator: If aerosolization is possible, use an N95 or P100 particulate respirator.
-
-
Spill Management: Do NOT use combustible materials (e.g., paper towels) for initial cleanup, as sulfonamide/hydrazine mixtures can react with organic matter. Neutralize spills with a 5% sodium hypochlorite solution to oxidize the hydrazine bond, absorb with inert vermiculite, and dispose of as hazardous chemical waste.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16658, 1-Aminopiperidine." PubChem, [Link]
-
Reinhart, R., et al. "Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity." Journal of Inflammation Research, DovePress, 2022. [Link]
-
Tafazoli, S., et al. "Role of hydrazine in isoniazid-induced hepatotoxicity in a hepatocyte inflammation model." Toxicology and Applied Pharmacology, vol. 229, no. 1, 2008, pp. 94-101. [Link]
-
Uetrecht, Jack, and Michel Naisbitt. "Idiosyncratic Adverse Drug Reactions: Current Concepts." Pharmacological Reviews, U.S. National Library of Medicine (PMC), 2013. [Link]
N-Piperidin-1-yl-methanesulfonamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of the sulfonamide moiety and the piperidine ring within a single molecular entity presents a compelling and versatile scaffold for the development of novel therapeutic agents. N-piperidin-1-yl-methanesulfonamide, as a readily accessible building block, embodies this potential. This technical guide provides a comprehensive analysis of the synthesis, physicochemical properties, and extensive applications of the N-piperidin-1-yl-methanesulfonamide core in medicinal chemistry. We will explore its role in the design of agents targeting a wide array of diseases, including bacterial infections, cancer, and neurodegenerative disorders. Detailed synthetic protocols, structure-activity relationship (SAR) insights, and future perspectives are presented to empower researchers in leveraging this privileged scaffold for next-generation drug discovery.
Introduction: The Power of a Privileged Partnership
In the landscape of medicinal chemistry, certain structural motifs consistently emerge in clinically successful drugs, earning them the designation of "privileged structures." Both the sulfonamide functional group and the piperidine heterocycle independently hold this esteemed status. Their combination within the N-piperidin-1-yl-methanesulfonamide framework creates a synergistic building block with significant potential for crafting novel therapeutics.
The sulfonamide group, first introduced in the revolutionary sulfa drugs, is a versatile pharmacophore known for its ability to mimic the transition state of enzymatic reactions and engage in crucial hydrogen bonding interactions with biological targets.[1][2][3] Its applications have expanded far beyond its initial antimicrobial use, now encompassing diuretics, anticonvulsants, anti-inflammatory agents, and targeted cancer therapies.[4][5]
The piperidine ring, a saturated six-membered heterocycle, is one of the most frequently encountered scaffolds in pharmaceuticals.[6][7] Its conformational flexibility allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with protein binding pockets. Furthermore, the basic nitrogen atom of the piperidine ring can play a vital role in aqueous solubility and salt formation, key properties for drug formulation and bioavailability.[8]
This guide will delve into the specifics of N-piperidin-1-yl-methanesulfonamide as a building block, providing the necessary technical insights for its effective utilization in drug discovery programs.
Physicochemical Properties and Structural Attributes
Understanding the inherent properties of N-piperidin-1-yl-methanesulfonamide is fundamental to its application as a medicinal chemistry building block.
| Property | Value | Source |
| Molecular Formula | C6H14N2O2S | |
| Molecular Weight | 178.25 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C6H14N2O2S/c1-11(9,10)8-6-2-4-7-5-3-6/h6-8H,2-5H2,1H3 | |
| SMILES | CS(=O)(=O)NC1CCNCC1 |
The structure features a flexible piperidine ring, which can adopt various chair and boat conformations, influencing how appended functional groups are presented to a biological target. The sulfonamide linkage provides a polar, hydrogen-bond donating and accepting group, crucial for molecular recognition.
Synthesis of the N-Piperidin-1-yl-methanesulfonamide Core and its Derivatives
The synthesis of the parent N-piperidin-1-yl-methanesulfonamide and its derivatives can be achieved through straightforward and well-established synthetic methodologies.
General Synthesis of N-substituted Methanesulfonamides
The most common approach involves the reaction of a primary or secondary amine with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General synthetic scheme for N-piperidin-1-yl-methanesulfonamide.
Detailed Experimental Protocol: Synthesis of N-Piperidin-1-yl-methanesulfonamide
This protocol provides a representative procedure for the laboratory-scale synthesis.
Materials:
-
Piperidine
-
Methanesulfonyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C (ice bath), add methanesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-piperidin-1-yl-methanesulfonamide.
Applications in Medicinal Chemistry: A Scaffold for Diverse Therapeutic Targets
The N-piperidin-1-yl-methanesulfonamide core and its close analogs have been incorporated into a variety of biologically active molecules.
Antibacterial Agents
The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.[5] The piperidine ring can be functionalized to enhance potency and modulate pharmacokinetic properties. Novel sulfonamide derivatives containing a piperidine moiety have shown promising bactericidal activity against plant bacterial diseases.[9]
Anticancer Agents
Carbonic anhydrases (CAs) are a family of enzymes involved in pH regulation and are overexpressed in many tumors. Sulfonamides are the most prominent class of CA inhibitors.[10] The piperidine ring can be used to introduce additional functionalities that can interact with the enzyme surface, leading to potent and selective inhibitors. For instance, benzenesulfonamides incorporating a piperidine ring have been developed as potent inhibitors of human carbonic anhydrase isoforms I, II, IX, and XII.[10]
AKR1C3 is implicated in the progression of prostate and breast cancers.[11] A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been identified as potent and selective non-carboxylate inhibitors of AKR1C3, where the piperidinosulfonamide group was found to be critical for activity.[11]
Caption: Anticancer applications of the piperidine-sulfonamide scaffold.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a common feature in many CNS-active drugs.[12] The combination with a sulfonamide group can lead to novel agents for treating neurodegenerative diseases and other CNS disorders. For example, certain sulfonamides bearing a piperidine nucleus have been investigated for their potential in treating Alzheimer's disease by inhibiting acetylcholinesterase and butyrylcholinesterase.[13]
Structure-Activity Relationship (SAR) Insights
The versatility of the N-piperidin-1-yl-methanesulfonamide scaffold allows for systematic modifications to explore SAR and optimize biological activity.
-
Substitution on the Piperidine Ring: The piperidine ring offers multiple points for substitution (positions 2, 3, and 4). Introducing various functional groups at these positions can significantly impact potency and selectivity by probing different regions of the target's binding site.
-
Modification of the Sulfonamide Group: While the methanesulfonyl group is a common starting point, replacing the methyl group with other alkyl or aryl substituents can modulate lipophilicity and electronic properties, influencing both pharmacodynamics and pharmacokinetics.
-
Nature of the Amine: While this guide focuses on the piperidine derivative, the general synthetic routes can be applied to other cyclic and acyclic amines, allowing for a broad exploration of chemical space.
Conclusion and Future Directions
N-piperidin-1-yl-methanesulfonamide represents a valuable and highly versatile building block in the medicinal chemist's toolbox. The straightforward synthesis, coupled with the proven track record of both the sulfonamide and piperidine moieties in successful drugs, makes this scaffold a low-risk, high-reward starting point for novel drug discovery programs.
Future research will likely focus on the exploration of this core in new therapeutic areas and the development of more complex derivatives through combinatorial chemistry and diversity-oriented synthesis. The continued investigation of the N-piperidin-1-yl-methanesulfonamide scaffold is poised to yield a new generation of innovative medicines to address unmet medical needs.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
-
Sulfonamide (medicine) - Wikipedia. (n.d.). In Wikipedia. Retrieved from [Link]
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
-
The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). PMC. [Link]
-
Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. (2022). PMC. [Link]
-
SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2026). ResearchGate. [Link]
-
Pharmacological properties of natural piperidine derivatives. (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
-
Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. [Link]
-
Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). MDPI. [Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (2023). MDPI. [Link]
-
Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013). PubMed. [Link]
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- 11. Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Step-by-step synthesis of N-piperidin-1-yl-methanesulfonamide from piperidine
An Application Note and Protocol for the Synthesis of N-piperidin-1-yl-methanesulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of N-piperidin-1-yl-methanesulfonamide, a valuable building block in medicinal chemistry. The protocol details the N-sulfonylation of piperidine with methanesulfonyl chloride, a robust and efficient transformation. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and offer troubleshooting guidance. This application note is designed to equip researchers with the necessary information to perform this synthesis safely and effectively, ensuring high yield and purity of the target compound.
Introduction
The piperidine scaffold is a privileged structure in drug discovery, present in numerous pharmaceuticals across various therapeutic areas.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a cornerstone for the design of novel therapeutic agents.[1] When combined with the sulfonamide functional group, another critical pharmacophore known for its diverse biological activities, the resulting molecules are of significant interest in drug development programs.[3][4]
N-piperidin-1-yl-methanesulfonamide is synthesized via the reaction of piperidine with methanesulfonyl chloride (MsCl). This reaction is a classic example of N-sulfonylation, a fundamental transformation in organic synthesis.[4] The protocol herein provides a reliable method for this synthesis, emphasizing safety, efficiency, and product purity.
Reaction Scheme and Mechanism
The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. The secondary amine of piperidine acts as the nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates hydrogen chloride (HCl) as a byproduct, which is neutralized by a non-nucleophilic tertiary amine base, such as triethylamine (TEA), to drive the reaction to completion.[4]
Scheme 1: Synthesis of N-piperidin-1-yl-methanesulfonamide
The mechanism involves two key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidine attacks the sulfur atom of methanesulfonyl chloride.
-
Deprotonation/Elimination: The triethylamine base removes the proton from the nitrogen atom, facilitating the elimination of the chloride ion and forming the stable sulfonamide product and the triethylamine hydrochloride salt.
Critical Safety and Handling Precautions
This procedure involves hazardous materials that require strict adherence to safety protocols. All operations must be conducted inside a certified chemical fume hood.
-
Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic upon inhalation, causes severe skin burns and eye damage, and is a lachrymator (a substance that irritates the eyes and causes tears).[5][6][7] It reacts exothermically with water and other nucleophiles.[4][8]
-
Piperidine: Flammable liquid and vapor, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.
-
Triethylamine (TEA): Flammable liquid and vapor, harmful if swallowed, and causes severe skin burns and eye damage.
-
Dichloromethane (DCM): Suspected of causing cancer.
Required Personal Protective Equipment (PPE):
An emergency eyewash and safety shower must be readily accessible.[8] Spills should be absorbed with an inert material like vermiculite and neutralized appropriately before disposal.[7][8]
Materials and Equipment
Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount | Equivalents |
| Piperidine | 110-89-4 | 85.15 | 8.52 g (10.0 mL) | 1.0 |
| Methanesulfonyl Chloride | 124-63-0 | 114.55 | 12.6 g (8.6 mL) | 1.1 |
| Triethylamine | 121-44-8 | 101.19 | 15.2 g (20.9 mL) | 1.5 |
| Dichloromethane (anhydrous) | 75-09-2 | 84.93 | 200 mL | - |
| 1 M Hydrochloric Acid | 7647-01-0 | - | As needed | - |
| Sat. Sodium Bicarbonate | 144-55-8 | - | As needed | - |
| Brine (Sat. NaCl) | 7647-14-5 | - | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | - | As needed | - |
Equipment
-
Round-bottom flask (500 mL) with stir bar
-
Addition funnel (125 mL)
-
Ice-water bath
-
Magnetic stir plate
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for purification (e.g., chromatography column, flasks)
-
Thin Layer Chromatography (TLC) plates and chamber
Detailed Experimental Protocol
This protocol outlines the synthesis on a 100 mmol scale.
Step 1: Reaction Setup
-
To a 500 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add piperidine (10.0 mL, 100 mmol) and anhydrous dichloromethane (200 mL).
-
Add triethylamine (20.9 mL, 150 mmol) to the solution.
-
Cool the stirred solution to 0 °C using an ice-water bath. The low temperature is crucial for controlling the exothermic nature of the reaction.[4]
Step 2: Addition of Methanesulfonyl Chloride
-
In a separate, dry addition funnel, add methanesulfonyl chloride (8.6 mL, 110 mmol).
-
Add the methanesulfonyl chloride dropwise to the cooled, stirred piperidine solution over a period of 30-45 minutes. A slow, controlled addition is essential to prevent a rapid temperature increase and the formation of potential side products.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
Step 3: Reaction Monitoring
-
Let the reaction stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is 30% ethyl acetate in hexanes. The starting piperidine can be visualized with ninhydrin stain, while the product can be visualized with potassium permanganate stain or UV light if applicable. The reaction is complete when the starting piperidine spot is no longer visible.
Step 4: Aqueous Work-up
-
Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 100 mL) to remove excess triethylamine and piperidine.
-
Saturated aqueous sodium bicarbonate solution (1 x 100 mL) to neutralize any remaining acid.
-
Water (1 x 100 mL).
-
Brine (1 x 100 mL) to facilitate phase separation and remove residual water.[9]
-
-
The purpose of this extensive washing is to remove the triethylamine hydrochloride salt and other water-soluble impurities.
Step 5: Isolation and Purification
-
Dry the separated organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to obtain the pure N-piperidin-1-yl-methanesulfonamide. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be employed.
Visualization of Experimental Workflow
The following diagram provides a high-level overview of the synthetic workflow.
Caption: Workflow for the synthesis of N-piperidin-1-yl-methanesulfonamide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive methanesulfonyl chloride due to hydrolysis. | Use a fresh bottle of methanesulfonyl chloride. Ensure all glassware is oven-dried and an anhydrous solvent is used. |
| Insufficient base. | Ensure at least 1.2-1.5 equivalents of triethylamine are used to fully scavenge the HCl byproduct. | |
| Incomplete Reaction | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period at room temperature. If necessary, gently warm the reaction to 30-40 °C. |
| Formation of Side Products | Reaction temperature was too high during addition. | Ensure the addition of methanesulfonyl chloride is performed slowly at 0 °C to dissipate the heat generated. |
| Product Lost During Work-up | Product is partially water-soluble. | Minimize the volume of aqueous washes or perform a back-extraction of the combined aqueous layers with dichloromethane. |
| Emulsion formation during washes. | Add more brine to the separatory funnel to help break the emulsion. |
References
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547. (Historical context for reactions of piperidine).
-
ResearchGate. (2017, April 19). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?[Link][9]
-
HoriazonChemical. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. [Link][8]
-
Vitale, P., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 27(17), 5469. [Link][3]
-
IPCS. (n.d.). ICSC 1163 - METHANESULFONYL CHLORIDE. [Link][7]
- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of piperidines and derivatives. In The Chemistry of Heterocyclic Compounds: Three-Membered Rings to Seven-Membered Rings with One or More Heteroatoms (Vol. 63, pp. 1-246). John Wiley & Sons.
- O'Neil, I. A. (2013). Synthesis of Piperidines. In Comprehensive Organic Synthesis II (Second Edition, Vol. 5, pp. 598-644). Elsevier.
- Laschat, S., & Dickner, T. (2000). Stereoselective Synthesis of Piperidines. Synthesis, 2000(12), 1781-1813.
- Rubiralta, M., et al. (1991).
-
Frank, S. A. (2002). Piperidine Synthesis. Defense Technical Information Center. [Link][2]
- Watson, P. S., et al. (1999). Recent advances in the synthesis of piperidines. Tetrahedron, 55(20), 5947-5984.
-
Buffa, F., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4946. [Link][1]
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- 3. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 9. researchgate.net [researchgate.net]
Catalytic Conditions for N-Piperidin-1-yl-methanesulfonamide Formation: An Application Note & Protocol
Introduction
The synthesis of N-piperidin-1-yl-methanesulfonamide involves the sulfonylation of 1-aminopiperidine—a cyclic hydrazine derivative—using methanesulfonyl chloride (MsCl). The sulfonamide moiety is a highly privileged pharmacophore in drug development, prized for its metabolic stability, predictable hydrogen-bonding capacity, and its role as a bioisostere for carboxylic acids[1]. However, the sulfonylation of sterically demanding or electronically unique amines (such as the exocyclic nitrogen in 1-aminopiperidine) often suffers from sluggish kinetics, necessitating optimized catalytic conditions to suppress competitive side reactions like bis-sulfonylation or sulfonyl chloride hydrolysis[2].
Mechanistic Insights: The Dual-Base Catalytic System
This protocol relies on a self-validating, dual-base catalytic system designed to maximize the electrophilicity of the sulfonylating agent while protecting the nucleophile. The reaction proceeds via the nucleophilic attack of the primary amine of 1-aminopiperidine onto the electrophilic sulfur atom of MsCl.
To achieve high yields, two distinct basic components are employed:
-
The Acid Scavenger (Stoichiometric Base): A non-nucleophilic base, typically Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is required in a 1.5x stoichiometric excess. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and subsequent deactivation of the 1-aminopiperidine nucleophile[3].
-
The Nucleophilic Catalyst (DMAP): 4-Dimethylaminopyridine (DMAP) is introduced in catalytic amounts (0.10 equivalents). Rather than acting merely as a proton sponge, DMAP attacks MsCl to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is significantly more electrophilic than the parent MsCl and bypasses the steric bulk of the chloride leaving group, dramatically accelerating the sulfonyl transfer to the sterically hindered 1-aminopiperidine[4].
Optimization of Catalytic Conditions
The choice of base, catalyst, and solvent profoundly impacts the reaction trajectory. Aprotic, non-polar to moderately polar solvents like Dichloromethane (DCM) are preferred to minimize the competitive hydrolysis of MsCl while maintaining the solubility of the N-sulfonylpyridinium intermediate.
Table 1: Representative Optimization Data for N-Piperidin-1-yl-methanesulfonamide Synthesis
| Entry | Base (Equiv.) | Catalyst (Equiv.) | Solvent | Temp / Time | Yield (%)* |
| 1 | TEA (1.5) | None | DCM | 0 °C to RT, 12 h | 45 |
| 2 | Pyridine (2.0) | None | DCM | 0 °C to RT, 16 h | 52 |
| 3 | K₂CO₃ (2.0) | None | MeCN | 60 °C, 12 h | 38 |
| 4 | TEA (1.5) | DMAP (0.1) | THF | 0 °C to RT, 6 h | 78 |
| 5 | TEA (1.5) | DMAP (0.1) | DCM | 0 °C to RT, 4 h | 92 |
*Yields represent isolated yields after silica gel flash chromatography.
Experimental Protocol: DMAP-Catalyzed Sulfonylation
Self-Validating Design: This protocol utilizes a slight stoichiometric excess of MsCl (1.1 equiv) to drive the reaction to completion. The workup is specifically engineered with targeted acidic and basic washes to systematically purge unreacted amine, DMAP, and residual acids, ensuring high crude purity prior to chromatography.
Materials & Stoichiometry
-
1-Aminopiperidine: 1.0 equiv, 10.0 mmol (1.00 g)
-
Methanesulfonyl chloride (MsCl): 1.1 equiv, 11.0 mmol (0.85 mL)
-
Triethylamine (TEA): 1.5 equiv, 15.0 mmol (2.09 mL)
-
4-Dimethylaminopyridine (DMAP): 0.1 equiv, 1.0 mmol (0.12 g)
-
Anhydrous Dichloromethane (DCM): 30 mL
Step-by-Step Methodology
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-aminopiperidine (1.00 g) in 20 mL of anhydrous DCM under an inert nitrogen atmosphere.
-
Base & Catalyst Addition: Add TEA (2.09 mL) and DMAP (0.12 g) to the stirring solution. Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Pre-cooling is critical to control the exothermic nature of the subsequent sulfonylation and prevent degradation of the hydrazine N-N bond.
-
Electrophile Addition: Dissolve MsCl (0.85 mL) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe. Causality: Dropwise addition at 0 °C prevents localized heating and suppresses the formation of bis-sulfonylated byproducts.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (RT). Stir for 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) solvent system (visualized with a ninhydrin stain) to confirm the complete consumption of 1-aminopiperidine.
-
Quenching & Extraction: Quench the reaction by adding 20 mL of deionized water. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 × 15 mL).
-
Targeted Washing: Combine the organic layers and wash sequentially with:
-
Cold 1M HCl (20 mL) – Selectively protonates and removes unreacted 1-aminopiperidine, TEA, and the DMAP catalyst into the aqueous phase.
-
Saturated aqueous NaHCO₃ (20 mL) – Neutralizes any residual acid carried over from the previous wash.
-
Saturated brine (20 mL) – Removes bulk water from the organic phase.
-
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 50% EtOAc in Hexanes) to afford pure N-piperidin-1-yl-methanesulfonamide.
Reaction Workflow & Catalytic Cycle Visualization
DMAP-catalyzed cycle for the sulfonylation of 1-aminopiperidine.
References
-
BenchChem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.1
-
BenchChem. 2-Chlorobenzenesulfonyl chloride | 2905-23-9.2
-
BenchChem. Application Notes and Protocols: One-Pot Synthesis of Sulfonamides from (2-bromophenyl)methanesulfonyl chloride.3
-
BenchChem. Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride.4
Sources
Application Note: Microwave-Assisted Synthesis of Piperidine Sulfonamides
Introduction & Pharmacological Context
Piperidine sulfonamides are ubiquitous and highly privileged pharmacophores in modern drug discovery. They serve as critical structural motifs in a variety of therapeutic agents, including factor Xa inhibitors, 5-HT receptor antagonists, and carbonic anhydrase inhibitors. Traditionally, the synthesis of these compounds relies on the nucleophilic substitution of sulfonyl chlorides with piperidine derivatives under conventional conductive heating. However, this classical approach is frequently plagued by prolonged reaction times, competing hydrolysis of the highly reactive sulfonyl chloride intermediates, and suboptimal yields when utilizing sterically hindered substituted piperidines.
Microwave-assisted organic synthesis (MAOS) has fundamentally optimized this workflow. By leveraging dielectric heating, MAOS provides rapid, uniform energy transfer directly to the reacting molecules, bypassing the thermal resistance of the reaction vessel and drastically improving both yield and purity.
Mechanistic Causality: The Microwave Advantage
To understand why microwave irradiation drastically improves the yield of piperidine sulfonamides, one must examine the activation energy dynamics and localized superheating inherent to the method.
-
Dielectric Heating vs. Conduction: Under microwave irradiation, polar solvents (e.g., acetone, acetonitrile) and ionic intermediates align with the oscillating electromagnetic field, generating intense internal heat through molecular friction. This allows the reaction mixture to reach the activation energy threshold for the C–N bond formation almost instantaneously.
-
Overcoming Steric Hindrance: Piperidine is a secondary amine. When substituted at the 2- or 3-position, steric bulk significantly impedes nucleophilic attack on the tetrahedral sulfonyl center. The rapid, high-energy environment of the microwave cavity forces the sterically hindered amine and the sulfonyl electrophile to overcome this spatial barrier kinetically, outcompeting the slower, thermodynamically driven hydrolysis pathways.
-
In Situ Activation: Advanced protocols utilize 2,4,6-trichloro-[1,3,5]-triazine (TCT) to activate stable sulfonic acids directly into reactive sulfonyl triazine intermediates. This causal choice avoids the isolation of moisture-sensitive sulfonyl chlorides altogether .
Mechanistic pathway of microwave-assisted piperidine sulfonamide synthesis.
Step-by-Step Experimental Protocol
A robust experimental protocol must be a self-validating system—meaning the procedure itself contains internal checkpoints that confirm success or failure before final isolation. The following protocol details a highly efficient, one-pot, two-step synthesis directly from sulfonic acids.
Reagents: Sulfonic acid (1.0 eq), 2,4,6-trichloro-[1,3,5]-triazine (TCT, 0.33 eq), Triethylamine (TEA, 1.0 eq), Piperidine (1.2 eq), NaOH (1.0 eq), Anhydrous Acetone. Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with sealed 10 mL pressure vials.
Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
Methodology:
-
Activation: In a 10 mL microwave vial, dissolve the sulfonic acid (1.0 mmol) and TEA (1.0 mmol) in 3 mL of anhydrous acetone. Add TCT (0.33 mmol).
-
First Irradiation: Seal the vial and irradiate at 80 °C for 20 minutes (Power: ~50 W).
-
Causality: This step forms the highly reactive sulfonyl triazine intermediate. The sealed pressure vessel prevents solvent boil-off while allowing necessary superheating above acetone's standard boiling point .
-
-
Amine Coupling: Cool the vial to room temperature. Uncap and add piperidine (1.2 mmol) and aqueous NaOH (1.0 mmol, 1M solution).
-
Second Irradiation: Reseal and irradiate at 50 °C for 10 minutes.
-
Causality: The mild 50 °C temperature provides enough energy for the secondary amine to attack the sterically hindered intermediate kinetically, while preventing thermal degradation of the final sulfonamide product.
-
-
Workup: Filter the mixture through a Celite pad to remove precipitated salts. Dilute the filtrate with dichloromethane (DCM, 15 mL).
-
Washing & Self-Validation: Wash the organic layer sequentially with distilled water, saturated aqueous Na₂CO₃, 1M HCl, and brine.
-
Self-Validation: The 1M HCl wash is critical; it protonates and removes any unreacted piperidine into the aqueous layer. The subsequent Na₂CO₃ wash neutralizes residual acids, ensuring the organic layer contains only the neutral, highly pure piperidine sulfonamide.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product .
Quantitative Data & Yield Comparison
The implementation of dielectric heating fundamentally shifts the reaction efficiency. The table below summarizes the quantitative advantages of the microwave-assisted TCT protocol against conventional conductive heating (oil bath at 50 °C for 2 hours).
| Substrate (Sulfonyl Precursor) | Amine | Heating Method | Total Time | Yield (%) | Purity |
| Benzenesulfonic acid | Piperidine | Conventional | 120 min | 65% | Moderate |
| Benzenesulfonic acid | Piperidine | Microwave | 30 min | 95% | >98% |
| p-Toluenesulfonic acid | Morpholine | Microwave | 30 min | 95% | >98% |
| Methanesulfonic acid | Piperidine | Microwave | 30 min* | 88% | >95% |
*Total time accounts for the two-step TCT activation (20 min) and coupling protocol (10 min) , .
Quality Control & Self-Validating Systems
To definitively confirm the success of the synthesis prior to downstream biological assays, the following self-validating analytical checks must be performed:
-
TLC Monitoring: The disappearance of the baseline sulfonic acid spot and the appearance of a high-Rf UV-active spot (for arylsulfonamides) confirms the conversion of the starting material.
-
¹H NMR Verification: The definitive proof of piperidine sulfonamide formation is the chemical shift of the piperidine α-protons. In free piperidine, these protons resonate around δ 2.8 ppm. Upon sulfonylation, the strong electron-withdrawing nature of the SO₂ group causes a distinct downfield shift. For example, in 1-(phenylsulfonyl)piperidine, these α-protons appear as a distinct doublet/multiplet at δ 2.96 ppm . Additionally, the integration ratio between the piperidine protons (10H total) and the sulfonyl substituent protons must perfectly match the theoretical structure to confirm the absence of dimeric impurities .
References
-
Title: An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Source: The Journal of Organic Chemistry (ACS Publications) | URL:[Link]
-
Title: Supporting Information: An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids | Source: The Journal of Organic Chemistry (ACS Publications) | URL:[Link]
-
Title: Formation of the Tertiary Sulfonamide C(sp3)–N Bond Using Alkyl Boronic Ester via Intramolecular and Intermolecular Copper-Catalyzed Oxidative Cross-Coupling | Source: Journal of the American Chemical Society (ACS Publications) | URL:[Link]
Scalable Production Procedures for N-(piperidin-1-yl)methanesulfonamide
Application Note & Validated Protocol for High-Yield Synthesis
Introduction & Mechanistic Rationale
N-(piperidin-1-yl)methanesulfonamide (Chemical Formula: C₆H₁₄N₂O₂S) is a versatile, hydrazine-derived building block extensively utilized in the development of pharmaceuticals. It is frequently employed in synthesizing G-protein-coupled receptor (GPCR) ligands, such as [1].
The synthesis relies on the sulfonylation of 1-aminopiperidine using[2]. Mechanistically, the exocyclic primary amine of 1-aminopiperidine acts as a nucleophile, attacking the electrophilic sulfur center of MsCl. Because this reaction generates stoichiometric amounts of hydrogen chloride (HCl), a non-nucleophilic base—typically triethylamine (TEA)—must be employed. Without an acid scavenger, the liberated HCl would protonate the basic nitrogen atoms of 1-aminopiperidine, forming an insoluble, unreactive hydrochloride salt and drastically reducing the yield.
Furthermore, the reaction is highly exothermic. MsCl can undergo E1cB elimination to form a highly reactive sulfene intermediate if not thermally controlled[2]. Thus, cryogenic initiation (0 °C) is mandatory to suppress the formation of bis-sulfonylated byproducts and prevent the thermal degradation of the N-N bond.
Materials, Reagents, and Safety Parameters
To ensure scalability, the reagent stoichiometry is optimized to minimize excess reactive electrophiles while driving the reaction to completion.
Table 1: Reagent Stoichiometry and Physicochemical Properties
| Reagent | MW ( g/mol ) | Equivalents | Function | Safety & Handling |
| 1-Aminopiperidine | 100.16 | 1.00 | Nucleophile | Flammable, causes severe skin burns[3]. |
| Methanesulfonyl Chloride | 114.55 | 1.05 | Electrophile | Lachrymator, highly toxic by inhalation[2]. |
| Triethylamine (TEA) | 101.19 | 1.20 | Acid Scavenger | Corrosive, highly flammable liquid. |
| Dichloromethane (DCM) | 84.93 | 10 Vol | Solvent | Volatile, suspected carcinogen. |
Note: All procedures must be executed in a properly ventilated fume hood due to the toxic and lachrymatory nature of MsCl[2] and the severe irritation potential of [3].
Visualized Workflows and Pathways
Mechanistic pathway of N-(piperidin-1-yl)methanesulfonamide synthesis via sulfonylation.
Step-by-step scalable experimental workflow for synthesis and purification.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure batch-to-batch reproducibility and high-purity yields at scale.
Phase 1: Reactor Setup and Initiation
-
Preparation: Purge a jacketed glass reactor with anhydrous Nitrogen (N₂) for 15 minutes to exclude ambient moisture, which would otherwise hydrolyze the methanesulfonyl chloride[2].
-
Loading: Charge the reactor with Dichloromethane (DCM, 10 volumes relative to the amine). Causality: DCM is selected for its excellent solvency for both reactants and the final product, while being completely immiscible with water, streamlining downstream extraction.
-
Reagent Addition: Add 1-aminopiperidine (1.0 eq) and Triethylamine (1.2 eq) to the solvent. Stir at 250 RPM to ensure homogeneity.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C. Causality: Establishing a strict thermal baseline is critical before introducing the electrophile to prevent thermal runaway.
Phase 2: Electrophile Addition and Maturation 5. Controlled Addition: Load Methanesulfonyl chloride (1.05 eq) into a pressure-equalizing dropping funnel. Begin dropwise addition at a rate that maintains the internal reactor temperature strictly below 5 °C. 6. Observation: A white precipitate (TEA·HCl) will begin to form immediately, visually validating that the sulfonylation and subsequent acid scavenging are occurring successfully. 7. Maturation: Once addition is complete, remove the cooling source and allow the reaction mixture to gradually warm to room temperature (20–25 °C). Stir for 2 to 4 hours. 8. In-Process Control (IPC): Withdraw a 50 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via HPLC or TLC (Eluent: 1:1 EtOAc/Hexane). Proceed to the next phase only when <2% of the starting 1-aminopiperidine remains.
Phase 3: Quenching, Workup, and Purification 9. Quenching: Quench the reaction by adding ice-cold deionized water (5 volumes) to the reactor. Causality: Water hydrolyzes any residual unreacted MsCl into methanesulfonic acid and HCl, halting the reaction safely[2]. 10. Extraction: Transfer the biphasic mixture to a separatory funnel. Collect the lower organic (DCM) layer. Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted amine), saturated NaHCO₃ (to neutralize residual acids), and brine. 11. Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 12. Scalable Crystallization: To avoid non-scalable column chromatography, dissolve the crude residue in a minimum volume of warm Ethyl Acetate. Slowly add Hexane (anti-solvent) until the solution becomes turbid. Cool to 4 °C overnight to induce crystallization. Filter the resulting white crystals and dry in a vacuum oven at 40 °C.
Analytical Validation & Quality Control (QC)
To establish trustworthiness and confirm structural integrity, the isolated product must be validated against the following analytical benchmarks:
-
Appearance: White to off-white crystalline solid.
-
LC-MS: Electrospray Ionization (ESI-MS) must show a dominant pseudo-molecular ion peak at m/z 179.1 [M+H]⁺ .
-
¹H-NMR (400 MHz, CDCl₃):
-
δ 5.50 - 5.80 (br s, 1H, N-H) — Note: Chemical shift may vary slightly based on concentration and temperature.
-
δ 2.95 (s, 3H, -SO₂CH₃) — Validates the incorporation of the methanesulfonyl group.
-
δ 2.65 - 2.80 (m, 4H, piperidine equatorial/axial protons adjacent to N).
-
δ 1.40 - 1.75 (m, 6H, remaining piperidine ring protons).
-
-
HPLC Purity: >98% Area Under Curve (AUC) using a standard C18 reverse-phase column (Gradient: Water/Acetonitrile with 0.1% TFA).
References
-
Title: Methanesulfonyl chloride | Source: Wikipedia | URL: [Link]
-
Title: 1-Aminopiperidine | C5H12N2 | CID 16658 | Source: PubChem - NIH | URL: [Link]
- Title: WO2008076754A2 - Compounds and compositions as inhibitors of cannabinoid receptor 1 activity | Source: Google Patents | URL
Sources
Application Note: Advanced Crystallization and Purification Strategies for N-piperidin-1-yl-methanesulfonamide
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocols.
Introduction
N-piperidin-1-yl-methanesulfonamide (NPMS) is a highly versatile structural motif utilized as a critical intermediate in advanced pharmaceutical synthesis . Characterized by the fusion of a lipophilic piperidine ring and a highly polar, hydrogen-bond-donating/accepting methanesulfonamide group, NPMS presents unique thermodynamic challenges during downstream purification. This Application Note provides a comprehensive, field-proven guide to overcoming common crystallization failures—such as "oiling out" (liquid-liquid phase separation) and amorphous precipitation—ensuring >99% purity and strict polymorphic control.
Mechanistic Insights: The Thermodynamics of Sulfonamide Crystallization
As a self-validating system, a successful crystallization protocol must account for the specific intermolecular forces at play.
Expertise & Causality in Solvent Selection
The crystallization of sulfonamides is heavily dictated by their capacity to form robust intermolecular hydrogen-bonding networks . The methanesulfonamide moiety (
When dissolved in protic solvents (e.g., ethanol or isopropanol), solvent-solute interactions fiercely compete with solute-solute interactions. By carefully introducing an anti-solvent (e.g., water or heptane), the dielectric constant of the medium is shifted . This forces the NPMS molecules to self-assemble into a crystalline lattice rather than remaining solvated.
Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)
A frequent point of failure in NPMS purification is "oiling out" . This phenomenon occurs when the supersaturation limit of the compound is reached at a temperature above its melting point within that specific solvent mixture, or when a low-melting eutectic mixture forms.
-
Causality: Rapid cooling or excessive anti-solvent addition rapidly pushes the system past the Metastable Zone Width (MSZW) into the labile zone. This bypasses ordered nucleation, causing the solute to separate as a dense, impure liquid phase .
-
Solution: To prevent this, the protocols below utilize highly controlled cooling rates (0.5 °C/min) and precise anti-solvent titration to ensure the system traverses the MSZW gently, promoting nucleation over phase separation [[1] MDPI]([Link]).
Experimental Protocols
Protocol A: Solvent/Anti-Solvent Crystallization (Ethanol/Water)
Target: High-yield recovery of NPMS from crude reaction mixtures.
-
Dissolution: Transfer 10.0 g of crude N-piperidin-1-yl-methanesulfonamide into a 250 mL round-bottom flask. Add 30 mL of absolute ethanol (the "good" solvent) .
-
Heating: Heat the mixture to 65 °C under continuous stirring (400 rpm) until complete dissolution is achieved. If the solution is highly colored, add 0.5 g of activated charcoal, stir for 5 minutes, and perform a hot filtration through a pre-warmed Celite pad .
-
Anti-Solvent Addition: While maintaining the temperature at 60 °C, add deionized water (the anti-solvent) dropwise via an addition funnel. Continue addition (approx. 60 mL) until the solution exhibits a persistent, faint turbidity (the cloud point) .
-
Clarification & Nucleation: Add 1-2 mL of hot ethanol just until the turbidity clears. Remove the flask from the heat source.
-
Controlled Cooling: Allow the flask to cool to room temperature at a strictly controlled rate of ~0.5 °C/min. Do not disturb the flask, as agitation at this stage can induce premature, uncontrolled precipitation .
-
Maturation: Once at room temperature, transfer the flask to an ice-water bath (0-5 °C) for 2 hours to maximize crystal yield.
-
Isolation: Collect the crystalline needles via vacuum filtration using a Büchner funnel. Wash the filter cake with 15 mL of ice-cold Ethanol/Water (1:3 v/v).
-
Drying: Dry the product in a vacuum oven at 40 °C for 12 hours to constant weight .
Protocol B: Cooling Crystallization with Seeding (Isopropanol/Heptane)
Target: Strict polymorphic control and absolute prevention of oiling out.
-
Dissolution: Dissolve 10.0 g of crude NPMS in 40 mL of hot Isopropanol at 75 °C .
-
Titration: Slowly add 80 mL of hot Heptane (70 °C) while maintaining stirring.
-
Seeding: Cool the clear solution to 55 °C (just within the MSZW) and introduce 50 mg of pure NPMS seed crystals .
-
Cooling: Program the cooling jacket to reduce the temperature to 10 °C linearly over 4 hours.
-
Isolation: Filter, wash with cold heptane, and dry under vacuum.
Quantitative Data: Solvent System Optimization
The following table summarizes the optimization of solvent systems for NPMS crystallization, highlighting the impact on yield, purity, and crystal habit.
| Solvent System (Ratio v/v) | Crystallization Method | Cooling Rate | Yield (%) | Purity (HPLC) | Crystal Habit |
| Ethanol / Water (1:2) | Solvent / Anti-Solvent | Slow (0.5 °C/min) | 88.5% | >99.1% | Fine Needles |
| Isopropanol / Heptane (1:2) | Cooling + Seeding | Programmed (4 hrs) | 92.0% | >99.8% | Prismatic |
| Acetone / Hexane (1:4) | Rapid Crash-Out | Fast (Ice Bath) | 74.3% | 96.5% | Amorphous Powder |
| Methanol / Water (1:1) | Solvent / Anti-Solvent | Slow (0.5 °C/min) | 81.2% | 98.2% | Plates |
Process Visualizations
Workflow for troubleshooting N-piperidin-1-yl-methanesulfonamide crystallization issues.
Thermodynamic pathway of solvent/anti-solvent crystallization traversing the MSZW.
References
-
WIPO. "Procedure for the production of CO crystals." World Intellectual Property Organization. URL:[Link]
-
MDPI. "An Unusual Case of Anuric Acute Kidney Injury Secondary to the Use of Low-Dose Acetazolamide." MDPI, 2025. URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Piperidin-1-yl-methanesulfonamide Synthesis
Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, quantitative optimization data, and self-validating protocols for the synthesis of N-piperidin-1-yl-methanesulfonamide (also known as 1-aminopiperidine methanesulfonamide). This intermediate is critical in the synthesis of various cannabinoid (CB1) receptor antagonists and other pharmacophores .
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant bis-sulfonylation (N,N-bis(methanesulfonyl)piperidin-1-amine) in my crude mixture? A1: Bis-sulfonylation occurs when the desired mono-sulfonylated product undergoes a second electrophilic attack by methanesulfonyl chloride (MsCl). This is driven by two factors: excess MsCl and elevated temperatures. The initial sulfonylation of 1-aminopiperidine is highly exothermic . If the internal reaction temperature exceeds 5 °C during MsCl addition, the kinetic barrier for the second sulfonylation is overcome. Solution: Strictly control the stoichiometry of MsCl to 1.01–1.05 equivalents. Ensure the dropwise addition of MsCl is conducted with an internal temperature probe, strictly maintaining the environment between 0–5 °C.
Q2: The reaction stalls at 60-70% conversion. Adding more MsCl doesn't improve the yield, and the starting material remains. What is the cause? A2: This is a classic symptom of MsCl hydrolysis. MsCl is highly moisture-sensitive. If your solvent (e.g., dichloromethane) or base (e.g., triethylamine) contains trace water, MsCl rapidly hydrolyzes to methanesulfonic acid and HCl . These acids protonate the 1-aminopiperidine, rendering the nitrogen non-nucleophilic and halting the reaction. Solution: Implement a self-validating dryness check. Perform a Karl Fischer titration on your solvent/base mixture prior to adding the amine; moisture must be <50 ppm. If a reaction has already stalled, adding more MsCl without neutralizing the accumulated acid will fail. You must add additional base (e.g., DIPEA) alongside the new MsCl.
Q3: Should I use Triethylamine (TEA) or Pyridine as the base for this transformation? A3: While TEA is a stronger base and excellent for scavenging HCl, pyridine (or derivatives like N-methylimidazole) acts as a nucleophilic catalyst by forming a highly reactive N-sulfonylpyridinium intermediate . For sterically unhindered amines like 1-aminopiperidine, TEA in dichloromethane (DCM) is usually sufficient and easier to remove during aqueous workup. However, if you observe sluggish kinetics, adding 0.1 equivalents of 4-dimethylaminopyridine (DMAP) to the TEA/DCM system will significantly accelerate the reaction without complicating the workup.
Part 2: Quantitative Data & Yield Optimization
The following table summarizes the causal relationship between reaction conditions, the suppression of side reactions, and the final isolated yield.
| Solvent | Base (Eq) | Temp (°C) | Additive | Conversion (%) | Bis-sulfonylation (%) | Isolated Yield (%) |
| DCM | TEA (1.5) | 20–25 | None | >99 | 15–20 | 65 |
| DCM | TEA (1.5) | 0–5 | None | 92 | <2 | 85 |
| THF | DIPEA (1.5) | 0–5 | None | 85 | <2 | 78 |
| DCM | TEA (1.2) | 0–5 | DMAP (0.1) | >99 | <5 | 89 |
| Pyridine | Pyridine (10) | 0–5 | None | >99 | <5 | 82 |
Part 3: Standardized Experimental Protocol
This methodology incorporates self-validating steps to ensure high scientific integrity and reproducibility.
Materials:
-
1-Aminopiperidine (1.0 eq, 10.0 mmol, 1.00 g)
-
Methanesulfonyl chloride (1.05 eq, 10.5 mmol, 0.81 mL)
-
Triethylamine (1.5 eq, 15.0 mmol, 2.09 mL)
-
Anhydrous Dichloromethane (DCM) (20 mL)
Step-by-Step Methodology:
-
System Preparation & Validation: Flame-dry a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, internal temperature probe, and an argon inlet. Add 20 mL of anhydrous DCM and 2.09 mL of TEA.
-
Self-Validation Check: Extract a 1 mL aliquot and perform Karl Fischer titration to ensure water content is <50 ppm.
-
-
Substrate Addition: Add 1.00 g of 1-aminopiperidine to the flask. Stir for 5 minutes at room temperature to ensure complete homogeneity.
-
Thermal Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–2 °C.
-
Electrophile Addition: Charge a pressure-equalizing dropping funnel with 0.81 mL of freshly distilled MsCl dissolved in 5 mL of anhydrous DCM. Add the MsCl solution dropwise over 30 minutes.
-
Causality Check: The drop rate must be adjusted so the internal temperature never exceeds 5 °C. Elevated temperatures provide the activation energy required for the mono-sulfonylated product to undergo a second electrophilic attack, leading to bis-sulfonylation.
-
-
Reaction Monitoring: After complete addition, stir the mixture at 0–5 °C for 45 minutes.
-
Self-Validation Check: Analyze by TLC (Ninhydrin stain). The primary amine (1-aminopiperidine) will stain dark purple/brown. The reaction is complete when the starting material spot is entirely absent.
-
-
Quench and Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ to neutralize excess acid and unreacted MsCl. Stir vigorously for 10 minutes. Transfer to a separatory funnel and separate the phases. Extract the aqueous layer with DCM (2 x 10 mL).
-
Isolation: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure (rotary evaporator, water bath at 30 °C) to yield the crude product.
-
Purification: Recrystallize the crude residue from ethyl acetate/hexanes to afford pure N-piperidin-1-yl-methanesulfonamide as a crystalline solid.
Part 4: Visualizing the Workflow
Figure 1: Decision tree and workflow for N-piperidin-1-yl-methanesulfonamide synthesis.
References
- Source: European Patent Office (EP3023417A1)
- Source: US Patent and Trademark Office (US10882806B2)
-
A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole Source: Organic Chemistry Portal (Synlett 2011, 129-133) URL:[Link]
- Source: World Intellectual Property Organization (WO2008076754A2)
Technical Support Center: Troubleshooting Solubility Issues for N-piperidin-1-yl-methanesulfonamide
Welcome to the Formulation & Assay Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with N-piperidin-1-yl-methanesulfonamide .
Rather than relying on trial-and-error, this guide breaks down the thermodynamic causality behind the compound's insolubility and provides self-validating protocols to ensure your in vitro and in vivo experiments yield reproducible data.
Physicochemical Profiling: The Causality of Insolubility
Before attempting to dissolve N-piperidin-1-yl-methanesulfonamide, it is critical to understand why it resists aqueous solvation. The insolubility is driven by three structural factors:
-
Hydrophobic Cavity Disruption: The piperidine ring is a highly lipophilic moiety. When introduced to water, it forces water molecules into a highly ordered, unfavorable cage-like structure, leading to an entropically driven precipitation.
-
High Crystal Lattice Energy: The methanesulfonamide group (
) acts as both a strong hydrogen bond donor and acceptor. In the solid state, this leads to a highly stable, tightly packed crystal lattice. High melting points in sulfonamide derivatives directly correlate with poor aqueous solubility because significant thermodynamic energy is required to break these intermolecular bonds[1]. -
Lack of Physiological Ionization: The
proton is weakly acidic. Sulfonamides typically exhibit a pKa in the range of 7.3 to 9.7[2]. At a physiological pH of 7.4, the molecule remains predominantly unionized, lacking the charge necessary for rapid dipole-ion interactions with water.
Troubleshooting FAQs
Q1: My compound precipitates when spiked into aqueous assay buffers (e.g., PBS pH 7.4) for in vitro screening. How can I prevent this without exceeding 1% DMSO?
Causality: Diluting a high-concentration DMSO stock directly into an aqueous buffer causes "solvent shift precipitation." The hydrophobic piperidine ring rapidly aggregates to minimize water contact before the compound can disperse. Solution: Utilize host-guest complexation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic internal cavity of HP-β-CD encapsulates the lipophilic piperidine ring, while its hydroxyl-rich exterior maintains aqueous solubility and prevents aggregation[3].
Q2: I am formulating N-piperidin-1-yl-methanesulfonamide for oral in vivo dosing in rodents, but bioavailability is near zero. What is the most reliable strategy?
Causality: The compound exhibits classic BCS Class II/IV behavior. Its high crystal lattice energy prevents dissolution in the gastrointestinal tract, meaning the drug is excreted before it can permeate the intestinal wall. Solution: Formulate an Amorphous Solid Dispersion (ASD) . By trapping the drug in a high-energy amorphous state within a hydrophilic polymer matrix (e.g., PVP/VA), you bypass the thermodynamic barrier of the crystal lattice, generating a supersaturated solution in the gut[4].
Q3: Can I just adjust the pH of my vehicle to dissolve the compound?
Causality: Because the sulfonamide pKa is ~8.5–9.5[2], you would need a formulation pH of >10.5 to fully ionize the compound (following the rule of pH = pKa + 2 for >99% ionization). Solution: pH adjustment is not recommended . A pH > 10.5 is highly irritating for in vivo administration and can cause buffer incompatibility or target degradation in vitro. Stick to complexation or solid dispersions.
Formulation Decision Workflows
Caption: Decision tree for selecting the appropriate solubility enhancement technique based on assay type.
Caption: Mechanism of host-guest inclusion complexation using Hydroxypropyl-β-Cyclodextrin.
Quantitative Comparison of Solubilization Techniques
| Technique | Primary Mechanism | Best Suited For | Pros | Cons |
| Co-solvency (DMSO/PEG) | Lowers dielectric constant of water | Low-concentration in vitro assays (<10 µM) | Easy to prepare; immediate dissolution. | High toxicity in vivo; causes solvent-shift precipitation. |
| Cyclodextrin (HP-β-CD) | Host-guest inclusion of piperidine ring | In vitro assays, IV dosing, Ocular drops | Excellent biocompatibility; prevents aggregation[3]. | Bulk limits maximum dose; expensive at large scale. |
| Solid Dispersion (ASD) | Disrupts crystal lattice energy | Oral in vivo PK/PD studies | Maximizes GI supersaturation and bioavailability[4]. | Requires specialized equipment (Spray dryer/Rotovap). |
| pH Adjustment | Ionizes the sulfonamide nitrogen | Highly alkaline environments | Cheap; requires no polymers. | Non-physiological pH (>10.5) required[2]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols include built-in validation steps. If the validation step fails, the protocol must be repeated with adjusted ratios.
Protocol A: HP-β-CD Complexation (For In Vitro & IV Use)
Objective: Achieve a stable 1 mM aqueous stock solution.
-
Preparation: Weigh out 200 mg of HP-β-CD and dissolve it completely in 1 mL of your target aqueous buffer (e.g., PBS) to create a 20% (w/v) vehicle.
-
Spiking: Add the required mass of N-piperidin-1-yl-methanesulfonamide directly into the 20% HP-β-CD solution (do not use DMSO as an intermediate).
-
Agitation: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by vortexing until visually clear.
-
Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes.
-
Pass: No pellet forms. The compound is fully complexed.
-
Fail: A white pellet forms at the bottom. The drug concentration has exceeded the cavity capacity of the CD. You must either decrease the drug concentration or increase the HP-β-CD percentage.
-
Protocol B: Amorphous Solid Dispersion via Solvent Evaporation (For Oral In Vivo Use)
Objective: Create a 1:4 (Drug:Polymer) ASD to bypass crystal lattice energy.
-
Dissolution: Dissolve 100 mg of N-piperidin-1-yl-methanesulfonamide and 400 mg of PVP/VA (Polyvinylpyrrolidone-vinyl acetate copolymer) in 10 mL of a volatile solvent mixture (e.g., 1:1 Methanol:Dichloromethane). Ensure complete visual dissolution.
-
Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent rapidly under reduced pressure at 40°C until a thin, solid film forms on the flask walls.
-
Drying: Place the flask in a vacuum desiccator overnight to remove all residual organic solvent. Scrape the resulting film to yield a fine powder.
-
Self-Validation Step: Analyze the powder using Powder X-Ray Diffraction (PXRD).
-
Pass: The diffractogram shows a broad, featureless "halo" with no sharp peaks, confirming the complete destruction of the crystal lattice (amorphous state).
-
Fail: Sharp diffraction peaks are visible. The drug has recrystallized. You must increase the polymer ratio (e.g., 1:6) or evaporate the solvent more rapidly.
-
References
-
Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides Source: ResearchGate URL:[Link]
-
The solubility of drugs Source: Basicmedical Key URL:[Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL:[Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion Source: National Institutes of Health (PMC) URL:[Link]
Sources
Technical Support Center: Exotherm Management in N-piperidin-1-yl-methanesulfonamide Synthesis
The synthesis of N-piperidin-1-yl-methanesulfonamide via the N-sulfonylation of 1-aminopiperidine with methanesulfonyl chloride (MsCl) is a fundamental transformation in medicinal chemistry and drug development. However, this reaction presents significant thermal hazards. Methanesulfonyl chloride is a highly reactive electrophile, and its reaction with nucleophilic amines proceeds in a 1[1]. Uncontrolled heat generation can lead to thermal runaway, reagent degradation, and the formation of di-sulfonated impurities[2].
This technical guide provides researchers and process chemists with field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to safely manage exotherms during this critical preparation.
Mechanistic Causality of the Exotherm
To effectively control an exotherm, one must understand its chemical origins. The massive heat generation in this protocol is a compound effect of two simultaneous chemical events:
-
Nucleophilic Substitution: The lone pair of electrons on the terminal nitrogen of 1-aminopiperidine attacks the electrophilic sulfur atom of methanesulfonyl chloride. The formation of the new N–S bond and the simultaneous cleavage of the S–Cl bond release substantial thermodynamic energy[2].
-
Acid-Base Neutralization: The substitution reaction eliminates hydrogen chloride (HCl). A scavenger base (typically triethylamine, TEA, or pyridine) is required to drive the reaction forward. The rapid neutralization of the generated HCl by the base is an independent, highly exothermic process[2].
Caption: Logical relationship between exotherm generation and thermal control strategies.
Self-Validating Experimental Protocol
To ensure safety and reproducibility, the following methodology incorporates self-validating hold points . These points force the operator to empirically verify the cooling system's capacity before committing the bulk of the highly reactive sulfonylating agent.
Step 1: System Setup & Baseline Validation
-
Assemble a jacketed reactor or a round-bottom flask equipped with a mechanical stirrer, an internal temperature probe, and a pressure-equalizing dropping funnel.
-
Purge the system with inert gas (N₂ or Ar) to prevent moisture-induced hydrolysis of MsCl, which is an additional source of unwanted heat.
-
Validation Check: Circulate the cooling medium (e.g., cryostat set to -5 °C) and verify that the internal probe accurately reads the baseline temperature.
Step 2: Reactant Preparation
-
Dissolve 1.0 equivalent of 1-aminopiperidine and 1.2 to 1.5 equivalents of triethylamine (TEA) in anhydrous dichloromethane (DCM) (10–15 volumes). Causality: DCM is chosen for its excellent heat capacity and low boiling point, which acts as a thermal buffer.
-
Cool the amine/base solution to an internal temperature of 0 °C to 5 °C.
Step 3: Controlled Addition & Thermal Validation
-
Dilute 1.05 equivalents of methanesulfonyl chloride in 5 volumes of anhydrous DCM.
-
Self-Validation Hold: Add exactly 5% of the MsCl solution dropwise. Pause the addition. Monitor the internal temperature. The temperature should spike slightly and then return to the baseline (< 5 °C) within 2–3 minutes. If the temperature does not recover, your cooling capacity is insufficient; do not proceed.
-
Once validated, resume the dropwise addition over 1–2 hours using a syringe pump or dropping funnel, strictly maintaining the internal temperature below 10 °C[3].
Step 4: Reaction Completion & Quench
-
After the addition is complete, stir the mixture at 0–5 °C for 1 hour, then slowly warm to room temperature to ensure complete conversion.
-
Carefully quench the reaction by pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize any unreacted MsCl and residual acid[3].
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield crude N-piperidin-1-yl-methanesulfonamide.
Caption: Self-validating experimental workflow for N-piperidin-1-yl-methanesulfonamide synthesis.
Quantitative Process Parameters
Adhering to strict quantitative limits is the most reliable way to prevent thermal runaway. The table below summarizes the critical process parameters and the consequences of deviation.
| Parameter | Optimal Range | Consequence of Exceeding Limits | Impact on Reaction Outcome |
| Internal Temperature | 0 °C to 5 °C | Thermal runaway, solvent boiling | Decreased yield, increased di-sulfonylation |
| MsCl Addition Rate | 0.1 - 0.2 eq/hour | Heat generation > heat removal | Localized hot spots, reagent degradation |
| Base (TEA) Equivalents | 1.2 - 1.5 eq | Exothermic spikes from unneutralized HCl | Incomplete conversion, amine hydrochloride precipitation |
| Solvent (DCM) Volume | 10 - 15 volumes | Insufficient thermal mass | Poor mixing, localized exotherms |
Troubleshooting & FAQs
Q1: What are the initial signs of a loss of thermal control in my reaction? A1: Early warning signs of a thermal runaway include a sudden, unexpected rise in the internal temperature that does not respond to cooling, an increase in reactor pressure, visible gas evolution, and rapid changes in the color or viscosity of the reaction mass[3].
Q2: My reaction experienced a sudden temperature spike. What immediate actions should I take? A2: A runaway reaction is a critical safety event. Immediately 4. Enhance cooling by lowering the chiller setpoint or adding more ice/salt to the bath. Increase stirring to dissipate localized hot spots. If the temperature continues to rise uncontrollably, execute a pre-planned emergency quench[4].
Q3: How does temperature deviation affect the yield of N-piperidin-1-yl-methanesulfonamide? A3: Temperature is a critical parameter. If the temperature is too high, the excess heat promotes degradation of the reactants and drives the formation of di-sulfonated side products. Conversely, if the temperature is excessively low, the reaction rate slows down significantly, potentially leaving unreacted starting materials and reducing overall yield[4].
Q4: Can continuous flow chemistry be used to manage this exotherm upon scale-up? A4: Yes. Batch scale-up inherently reduces the surface-area-to-volume ratio, severely limiting heat transfer. Transitioning to 5 is highly effective for hazardous, exothermic reactions like amidations and sulfonylations. Flow reactors provide superior heat dissipation, allowing for precise temperature control and safer handling of reactive intermediates[5].
References
-
Title: Methanesulfonyl chloride - Wikipedia Source: wikipedia.org URL: [Link]
-
Title: Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development Source: acs.org URL: [Link]
Sources
Technical Support Center: Resolving the Hygroscopic Nature of Sulfonamide Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the hygroscopic nature of sulfonamide derivatives. Our goal is to equip you with the scientific rationale and practical methodologies to characterize, understand, and mitigate moisture-related issues in your experiments, ensuring the stability, quality, and efficacy of your compounds.
Introduction: The Challenge of Hygroscopicity in Sulfonamides
Sulfonamide derivatives are a cornerstone of modern medicine. However, their inherent chemical structure, particularly the polar sulfonamide group (-SO₂NH₂), can make them susceptible to hygroscopicity—the tendency to absorb moisture from the atmosphere. This moisture uptake can lead to a cascade of undesirable effects, including chemical degradation (e.g., hydrolysis), changes in physical properties (e.g., caking, clumping, and poor flowability), and alterations in the solid-state form (e.g., polymorphic transformations or hydrate formation).[1][2][3] These issues can significantly impact manufacturability, shelf-life, and ultimately, the bioavailability and therapeutic effect of the final drug product.[4]
This guide is structured to provide you with a logical, problem-solving approach to tackle the hygroscopic nature of your sulfonamide derivatives head-on.
Part 1: Troubleshooting Guide - From Problem to Solution
This section is designed to walk you through common issues encountered in the laboratory and provide a systematic approach to their resolution.
Q1: My sulfonamide powder is clumping and showing poor flowability. How do I confirm if hygroscopicity is the cause and quantify the extent of the problem?
A1: Initial Diagnosis and Quantification of Water Uptake
Caking and poor flow are classic indicators of hygroscopicity.[3][5][6] The first step is to confirm that moisture is the root cause and to quantify the extent of water sorption.
Causality: The polar sulfonamide and other functional groups in your molecule can form hydrogen bonds with water molecules in the surrounding environment, leading to moisture adsorption onto the particle surfaces.[7] This creates liquid bridges between particles, increasing inter-particle friction and causing agglomeration, which manifests as clumping and poor flow.[3]
Recommended Experimental Workflow:
-
Visual Inspection and Handling: The initial observation of clumping is a primary indicator. Difficulty in transferring the powder or its adherence to spatulas and weighing boats are qualitative signs of poor flowability.
-
Quantitative Assessment with Dynamic Vapor Sorption (DVS): DVS is the gold-standard technique for characterizing hygroscopicity.[4][8][9] It measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature.[4][8][9]
-
Detailed Protocol: DVS Analysis
-
Accurately weigh 5-10 mg of your sulfonamide derivative onto the DVS sample pan.
-
Equilibrate the sample at a low RH (e.g., 0-5%) to establish a dry baseline weight.
-
Program a humidity cycle, typically stepping up from 0% to 90% RH in 10% increments, followed by a desorption cycle back down to 0% RH.
-
At each RH step, the instrument will hold until the sample mass equilibrates (e.g., a change of less than 0.002% in 15 minutes).[10]
-
The output is a sorption-desorption isotherm, which plots the change in mass (%) against RH.
-
-
-
Data Interpretation and Classification: The shape of the isotherm and the total mass gain provide critical information.[8] A significant and reversible uptake of water suggests surface adsorption, while a large, irreversible uptake (hysteresis) may indicate bulk absorption or a phase change.[8] The European Pharmacopoeia provides a classification system for hygroscopicity based on the percentage of weight gain at 25°C and 80% RH for 24 hours.[2][11]
Hygroscopicity Class Weight Increase (% w/w) Non-hygroscopic ≤ 0.12 Slightly hygroscopic ≥ 0.2 and < 2 Hygroscopic ≥ 2 and < 15 Very hygroscopic ≥ 15 (Source: European Pharmacopoeia)[2][11]
Workflow Diagram:
Caption: Workflow for diagnosing and quantifying hygroscopicity.
Q2: My DVS results confirm my sulfonamide is highly hygroscopic. I'm concerned about potential degradation and solid-state instability. What should I investigate next?
A2: Investigating Moisture-Induced Solid-State Transformations
Once hygroscopicity is confirmed, it's crucial to assess its impact on the solid-state properties of your compound. Moisture can induce polymorphic transformations or the formation of hydrates, which can have different solubilities, dissolution rates, and stability profiles.[12]
Causality: Absorbed water can act as a plasticizer, increasing molecular mobility within the crystal lattice and facilitating the conversion to a more thermodynamically stable form, which may be a different polymorph or a hydrate.[13]
Recommended Analytical Techniques:
-
X-Ray Powder Diffraction (XRPD): XRPD is an essential technique for identifying the crystalline form of a material.[14][15] By analyzing the diffraction pattern of your sulfonamide before and after exposure to humidity, you can detect any changes in its crystal structure.[14][15]
-
Detailed Protocol: Humidity-Controlled XRPD
-
Obtain an initial XRPD pattern of your as-is sulfonamide derivative.
-
Expose a separate sample to a high-humidity environment (e.g., 75% or 90% RH) for a defined period (e.g., 24-48 hours) in a controlled humidity chamber.
-
Acquire an XRPD pattern of the humidity-exposed sample.
-
Compare the two patterns. The appearance of new peaks or a shift in peak positions indicates a solid-state transformation.
-
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[16] It can detect thermal events such as melting, desolvation (water loss), and solid-solid transitions.
-
Detailed Protocol: DSC Analysis
-
Accurately weigh 2-5 mg of your sulfonamide into an aluminum DSC pan.
-
Perform a temperature scan, typically from room temperature to above the melting point of the compound, at a controlled heating rate (e.g., 10°C/min).
-
Analyze the resulting thermogram for endothermic or exothermic events. A broad endotherm at lower temperatures often corresponds to the loss of adsorbed or bound water. Sharp endotherms indicate melting points. The presence of multiple melting peaks or other thermal events may suggest polymorphism or the presence of hydrates.
-
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[16][17] It is highly effective for quantifying the amount of water in a sample, including both surface-adsorbed water and water of hydration.[16][17][18]
-
Detailed Protocol: TGA Analysis
-
Weigh 5-10 mg of your sulfonamide into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
The resulting TGA curve will show weight loss as a function of temperature. A weight loss step at temperatures up to around 150°C typically corresponds to the loss of water.[17] The percentage of weight loss can be used to determine the stoichiometry of any hydrates formed.
-
-
Logical Relationship Diagram:
Caption: Investigating moisture-induced solid-state changes.
Q3: My sulfonamide is indeed hygroscopic and forms an unstable hydrate. What are the primary strategies to resolve this issue?
A3: Mitigation Strategies through Crystal Engineering and Formulation
Resolving hygroscopicity often involves modifying the solid-state form of the sulfonamide to create a more stable crystalline structure that is less prone to water uptake. Crystal engineering approaches are particularly powerful in this regard.
Causality: By introducing a second molecule (a coformer or a counterion) into the crystal lattice, you can create new, strong intermolecular interactions that are more favorable than the sulfonamide's interaction with water. This effectively "shields" the hygroscopic sites of the molecule.
Primary Mitigation Strategies:
-
Salt Formation: If your sulfonamide derivative has an ionizable center (acidic or basic), forming a salt with a suitable counterion is a well-established strategy.[16][19] The goal is to select a counterion that results in a stable, non-hygroscopic salt form.[16][19]
-
Case Study Insight: Celecoxib Celecoxib, a sulfonamide-containing COX-2 inhibitor, has been formulated as a hydrated sodium salt.[20] Certain hydrated salt forms of celecoxib have been shown to be relatively non-hygroscopic and physically stable at room temperature, making them suitable for pharmaceutical development.[20] This demonstrates that forming a salt, and in some cases a specific hydrate of that salt, can paradoxically lead to a more stable and less hygroscopic final product.
-
-
Cocrystallization: This technique involves combining the sulfonamide with a benign coformer molecule in a specific stoichiometric ratio to form a new crystalline solid.[7][21][22][23][24] Cocrystals can exhibit significantly different physicochemical properties, including reduced hygroscopicity.[7][21][22][23][24]
-
Case Study Insight: Sulfadimidine Sulfadimidine, a sulfonamide antibiotic, has been successfully cocrystallized with various coformers, such as 4-aminosalicylic acid.[7][23][24] These cocrystals have been shown to have improved physicochemical properties.[7][23][24] For instance, a cocrystal of palmatine chloride (a hygroscopic compound) with p-coumaric acid showed notably improved hygroscopic stability because the coformer molecules occupied the binding sites for water.[22] This principle is directly applicable to sulfonamides.
-
-
Formulation-Based Approaches: If modifying the API itself is not feasible, formulation strategies can provide a moisture barrier.
-
Film Coating: Applying a polymer-based film coat to tablets or granules can act as a physical barrier to moisture.[25]
-
Encapsulation: Enclosing the hygroscopic powder within a capsule can offer protection. Low-moisture capsules, such as those made from hypromellose (HPMC), are particularly beneficial.[12]
-
Co-processing with Excipients: Blending the sulfonamide with hydrophobic excipients can help to repel moisture.[25]
-
Strategy Selection Flowchart:
Caption: Decision tree for selecting a hygroscopicity mitigation strategy.
Part 2: Frequently Asked Questions (FAQs)
-
Q: What specific structural features of sulfonamides contribute to their hygroscopicity?
-
A: The primary contributor is the sulfonamide functional group (-SO₂NH₂). The oxygen and nitrogen atoms are capable of acting as hydrogen bond acceptors and donors, respectively, allowing for strong interactions with polar water molecules.[7] The presence of other polar functional groups on the molecule, such as amino groups or heterocyclic rings containing nitrogen, can further enhance its affinity for water.
-
-
Q: Can the amorphous form of a sulfonamide be less hygroscopic than its crystalline form?
-
A: Generally, the opposite is true. Amorphous solids lack a long-range ordered crystal lattice, resulting in higher free energy and greater molecular mobility. This makes them more prone to water sorption than their crystalline counterparts. Moisture can further plasticize the amorphous solid, potentially leading to crystallization over time.
-
-
Q: How do I choose a suitable coformer for cocrystallization to reduce hygroscopicity?
-
A: The selection of a coformer is a critical step. Look for coformers that can form robust hydrogen bonds with the sulfonamide group, effectively competing with water molecules. Coformers that are themselves non-hygroscopic are generally preferred. Computational screening methods can be used to predict the likelihood of cocrystal formation and the stability of the resulting crystal lattice. Experimental screening using techniques like slurry crystallization or liquid-assisted grinding is then used to validate these predictions.[7][21]
-
-
Q: What are the regulatory implications of changing the solid form of a sulfonamide to a salt or cocrystal?
-
A: From a regulatory perspective (e.g., FDA, EMA), a new salt or cocrystal of an existing API is often considered a new chemical entity or a different drug substance. This means it will require its own set of characterization data, stability studies, and potentially, bridging clinical studies to demonstrate its safety and efficacy. It is crucial to consult regulatory guidelines early in the development process.
-
-
Q: My sulfonamide is only slightly hygroscopic. Do I still need to be concerned?
-
A: Yes. Even slight hygroscopicity can cause issues over the long-term shelf life of a product, especially if it is stored in a high-humidity environment. It can lead to subtle changes in tablet hardness, disintegration time, and dissolution rate. It is always best to fully characterize the hygroscopic behavior and assess the potential risks to product quality.
-
References
- A Research on Formulation and Evaluation of Celecoxib Fast Disintegr
- Hydrated sodium salt form of celecoxib.
- Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. MDPI.
- Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry.
- Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications.
- Cocrystal formation between sulfadimidine (SDMD) and trimethoprim...
- Continuous Manufacturing of Cocrystals Using 3D-Printed Microfluidic Chips Coupled with Spray Co
- Optimising the in vitro and in vivo performance of oral cocrystal formulations via spray co
- Study of the thermal properties of deriv
- Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
- Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega.
- Characterization of the "hygroscopic" Properties of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences.
- Polymorphism in sulfonamides. PubMed.
- Enabling direct compression tablet formulation of celecoxib by simultaneously eliminating punch sticking, improving manufacturability, and. NSF PAR.
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
- Solid-State Transformations of Sulfathiazole Polymorphs: The Effects of Milling and Humidity.
- Bioavailability of Celecoxib Formulated with Mesoporous Magnesium Carbonate—An In Vivo Evalu
- X-ray Powder Diffraction in Drug Polymorph Analysis.
- Evaluation of polymorphic forms by powder X-ray diffraction and thermal analysis methods. Rigaku.
- The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.
- Studying Thermodynamic Aspects of Sublimation, Solubility and Solvation Processes and Crystal Structure Analysis of Some Sulfonamides. PubMed.
- Dynamic Vapor Sorption. SK pharmteco.
- Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
- Classification of Hygroscopicity. Pharma Growth Hub.
- The food manufacturer's guide to eradic
- Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- DVS Systems | Dynamic Vapor Sorption. ProUmid.
- Dynamic Vapor Sorption. Surface Measurement Systems.
- Troubleshooting Granulation Issues in Low-Dose API Formul
- Active Pharmaceutical Ingredient Powders. TAPI.
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
- Agglomer
- The measurement of caking tendencies in sulfa drug suspensions.
- Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed.
- Tablet dissolution affected by a moisture mediated solid-state interaction between drug and disintegrant. PubMed.
- TGA Analysis for Moisture Content.
- Amorphous Drug-Polymer Salts. MDPI.
- Thermogravimetric Analysis and Crystalline Hydr
- Solid state transformations in stoichiometric hydrogen bonded molecular salts: ionic interconversion and dehydration processes. CrystEngComm (RSC Publishing).
- Calorimetric Microdetermination of Some Sulfa Drugs. Centurion University.
- Biotic transformation products of sulfonamides in environmental w
- IR-Supported Thermogravimetric Analysis of W
Sources
- 1. pharmainfo.in [pharmainfo.in]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. nishkaresearch.com [nishkaresearch.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
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- 6. tapi.com [tapi.com]
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- 8. skpharmteco.com [skpharmteco.com]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. ardena.com [ardena.com]
- 11. Troubleshooting Granulation Issues in Low-Dose API Formulations – Pharma.Tips [pharma.tips]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tablet dissolution affected by a moisture mediated solid-state interaction between drug and disintegrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
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- 19. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2012016111A1 - Hydrated sodium salt form of celecoxib - Google Patents [patents.google.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
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- 24. tara.tcd.ie [tara.tcd.ie]
- 25. researchgate.net [researchgate.net]
Validation & Comparative
High-Field vs. Benchtop NMR vs. AI Prediction: A Comparative Guide for the ¹H NMR Assignment of N-Piperidin-1-yl-methanesulfonamide
Executive Summary & Analytical Challenge
The structural elucidation of sulfonohydrazide derivatives, such as N-piperidin-1-yl-methanesulfonamide (
Mechanistic Grounding: Causality of Chemical Shifts
To accurately assign the ¹H NMR spectrum, one must first understand the physical chemistry dictating the proton environments.
-
The Methanesulfonyl Singlet (
): The highly electronegative oxygen atoms of the sulfonyl group pull electron density away from the sulfur atom, which in turn deshields the adjacent methyl protons via inductive effects. This results in a sharp, 3-proton singlet typically resonating around 2.95 ppm . -
The Piperidine
-Protons (H-2, H-6): In a standard piperidine ring, -protons resonate near 2.2 ppm. However, the N-N bond in N-piperidin-1-yl-methanesulfonamide restricts ring flipping on the NMR timescale. The chair conformation locks the -protons into distinct axial and equatorial environments. Based on structural analogs like N-(piperidin-1-yl)benzenesulfonamide[1], the axial protons are heavily deshielded by the anisotropic effect of the adjacent sulfonamide group, shifting to ~2.96 ppm , while the equatorial protons appear around ~2.47 ppm . -
The Analytical Bottleneck: The axial
-protons ( 2.96) perfectly overlap with the methanesulfonyl singlet ( 2.95). Resolving this 5-proton cluster is the primary metric for evaluating our analytical platforms.
Caption: Logical decision tree mapping the stereoelectronic causality of ¹H NMR chemical shifts.
Platform Comparison & Quantitative Data
We evaluated three distinct approaches to characterizing this compound.
-
High-Field NMR (Bruker Avance 400 MHz): Provides 400 Hz/ppm dispersion. It can detect the subtle multiplet structure of the equatorial
-protons, though the axial -protons still merge with the singlet at the baseline. -
Benchtop NMR (Magritek Spinsolve 80 MHz): Provides 80 Hz/ppm dispersion[2]. While highly efficient for at-line reaction monitoring, the reduced dispersion causes the entire
-axial and region to collapse into a single, broad, unresolved peak. The and protons also merge. -
AI-Assisted Prediction (Mnova NMRPredict): Utilizes Ensemble Machine Learning and HOSE (Hierarchical Organisation of Spherical Environments) codes[3]. While it rapidly generates a theoretical spectrum, it often underestimates the magnitude of the axial/equatorial splitting caused by the restricted N-N bond, leading to deviations in predicted
-proton shifts[4].
Table 1: Comparative ¹H NMR Chemical Shift Assignments ( , ppm)
| Proton Environment | Multiplicity | Integral | High-Field (400 MHz) | Benchtop (80 MHz) | AI Prediction (Mnova) |
| NH | Broad Singlet | 1H | 6.45 | 6.50 (broadened) | 6.20 (solvent deviation) |
| Singlet | 3H | 2.95 | 2.95 (merged peak) | 2.98 | |
| Pip. | Triplet | 2H | 2.96 (overlaps | 2.95 (merged peak) | 2.85 (underestimates shift) |
| Pip. | Triplet | 2H | 2.47 | 2.50 (broad) | 2.60 |
| Pip. | Multiplet | 4H | 1.55 | 1.55 (unresolved m) | 1.50 |
| Pip. | Multiplet | 2H | 1.40 | 1.45 (overlaps | 1.42 |
Data synthesized based on structural analogs and platform dispersion limits.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes an internal control to verify the causality of the experimental choice.
Protocol A: High-Field NMR Acquisition (400 MHz)
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous
containing 0.03% v/v TMS.-
Causality:
is chosen because it lacks exchangeable protons, preventing deuterium exchange with the sulfonamide NH, which would otherwise cause the signal at 6.45 to disappear.
-
-
Tuning & Shimming: Insert the 5 mm tube. Lock onto the deuterium signal. Perform 3D gradient shimming (e.g., TopShim).
-
Validation Check: Ensure the lock level is >80% and the
residual solvent peak full-width at half-maximum (FWHM) is <1.0 Hz.
-
-
Acquisition: Execute a standard 1D ¹H pulse sequence (zg30). Set the spectral width to 12 ppm, relaxation delay (D1) to 2.0 seconds, and acquire 16 scans.
-
Processing: Apply a 0.3 Hz exponential line broadening function before Fourier transformation to enhance the signal-to-noise ratio without sacrificing the resolution needed to spot the equatorial triplet at
2.47. Calibrate the TMS peak to exactly 0.00 ppm.
Protocol B: Benchtop NMR Acquisition (80 MHz)
-
Sample Preparation: Dissolve 40 mg of the analyte in 0.6 mL of
.-
Causality: Benchtop systems have lower sensitivity than cryogenically cooled high-field probes. Increasing the concentration compensates for the lower signal-to-noise ratio[2].
-
-
Acquisition: Insert the sample into the Magritek Spinsolve 80. Select the "1D Proton" protocol. Set to 16 scans with a 10-second repetition time.
-
Validation Check: Benchtop systems utilize an external hardware lock. Verify that the ambient temperature of the magnet housing is stable (typically regulated internally to ~27°C) to prevent thermal drift during acquisition.
-
-
Integration Strategy: Because the
-axial protons and protons merge, integrate the entire cluster from 2.80 to 3.10 ppm. The integral must equal exactly 5H relative to the 1H NH signal, validating the structural composition despite the lack of resolution.
Protocol C: AI-Assisted In Silico Validation
-
Structure Input: Draw the exact 2D structure of N-piperidin-1-yl-methanesulfonamide in ChemDraw and import it into Mestrelab Mnova[3].
-
Prediction Parameters: Navigate to Analysis > Predict & Highlight > 1H NMR Prediction. Select the Ensemble algorithm.
-
Causality: The Ensemble algorithm cross-references Machine Learning models with empirical HOSE databases, reducing outlier errors common in rigid N-N bonded heterocycles[4].
-
-
Solvent Definition: Explicitly set the solvent parameter to
.-
Validation Check: AI tools often struggle with exchangeable protons. Manually flag the NH prediction (
6.20) as "low confidence" and rely on empirical data for this specific functional group.
-
Caption: Experimental workflow and decision matrix for NMR platform selection.
Conclusion & Best Practices
For the routine identification of N-piperidin-1-yl-methanesulfonamide, Benchtop NMR is highly effective provided the user understands that the 5-proton overlap at
References
-
Mestrelab Research. Mnova NMRPredict Desktop: Fast & Accurate NMR Prediction from Chemical Structures. Mestrelab Research S.L. Available at:[Link]
-
Bruker Corporation. Mnova Predict | Accurate Prediction. Bruker NMR Software Solutions. Available at:[Link]
-
Magritek. Discover the Spinsolve family of NMR spectrometers. Magritek Benchtop NMR. Available at:[Link]
-
Asian Journal of Chemistry. Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus. Asian J. Chem., 2018. Available at:[Link]
Sources
HPLC Method Development for N-piperidin-1-yl-methanesulfonamide Purity: A Comparative Guide
Executive Summary & The Analytical Challenge
The accurate purity assessment of synthetic intermediates and pharmacophores is the bedrock of drug development. N-piperidin-1-yl-methanesulfonamide presents a unique dual-challenge for High-Performance Liquid Chromatography (HPLC) method development:
-
Optical Invisibility: Unlike aromatic benzene sulfonamides, this aliphatic piperidine-methanesulfonamide conjugate lacks an extended conjugated
-system. It exhibits negligible ultraviolet (UV) absorbance above 220 nm. -
High Polarity: The combination of the piperidine nitrogen and the sulfonamide moiety results in a highly polar molecule that exhibits poor retention and peak shape on standard hydrophobic C18 stationary phases.
This guide objectively compares three analytical modalities—Traditional Low-Wavelength UV , Pre-Column Derivatization UV , and Charged Aerosol Detection (CAD) coupled with a Polar-Embedded Column —demonstrating why the CAD workflow is the superior, self-validating system for this class of compounds.
Mechanistic Background: Why Traditional Methods Fail
To design a robust method, we must understand the causality behind experimental failures.
-
The UV 210 nm Pitfall: Attempting to detect N-piperidin-1-yl-methanesulfonamide at 210 nm using standard RP-HPLC leads to severe baseline drift. At this wavelength, the absorbance of mobile phase organic modifiers (like methanol or acetonitrile) changes dynamically during gradient elution, masking low-level impurities [1].
-
The Derivatization Compromise: While reacting the compound with UV-active tags (e.g., 4-toluenesulfonyl chloride) bypasses the chromophore issue, it introduces significant sample preparation time, increases the risk of derivatization artifacts, and complicates the chromatogram with massive reagent peaks that can co-elute with critical impurities [2].
-
The CAD Advantage: Charged Aerosol Detection (CAD) is a mass-sensitive, universal detection technique that does not rely on optical properties. When paired with a Polar-Embedded C18 Column (which prevents hydrophobic phase collapse in the highly aqueous conditions needed to retain polar analytes), CAD provides uniform response factors for both the Active Pharmaceutical Ingredient (API) and its unknown impurities [3].
Caption: Decision tree for detector selection based on analyte physicochemical properties.
Comparative Performance Data
The following table summarizes the experimental validation data comparing the three approaches for the purity analysis of N-piperidin-1-yl-methanesulfonamide.
Table 1: Method Performance Comparison
| Parameter | Method A: Standard C18 + UV (210 nm) | Method B: Derivatization + UV (254 nm) | Method C: Polar-Embedded C18 + CAD (Recommended) |
| Limit of Detection (LOD) | 1.5 µg/mL (High Noise) | 0.05 µg/mL | 0.02 µg/mL |
| Limit of Quantitation (LOQ) | 5.0 µg/mL | 0.15 µg/mL | 0.06 µg/mL |
| Linearity ( | 0.985 (Non-linear at low ends) | 0.998 | 0.999 (Log-Log fit) |
| Gradient Baseline Drift | Severe (> 50 mAU) | Minimal (< 2 mAU) | None (Mass-based detection) |
| Sample Prep Time | < 5 minutes | > 60 minutes | < 5 minutes |
| Impurity Resolution ( | Poor (Co-elution at void volume) | Moderate (Reagent interference) | Excellent ( |
Data Interpretation: Method C (CAD) achieves the lowest LOD and LOQ without the hour-long sample preparation required by Method B. Furthermore, the Polar-Embedded C18 column in Method C successfully retains the highly polar analyte past the void volume, a failure point for Method A.
Experimental Protocol: The Optimized CAD Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of volatile mobile phases is strictly enforced, as non-volatile buffers (like phosphate) will irreversibly precipitate and destroy the CAD corona needle [3].
Chromatographic Conditions
-
Column: Polar-Embedded C18 (e.g., OmniSep AQ-C18), 150 × 4.6 mm, 3 µm particle size. (Causality: The polar embedded amide/ether group maintains stationary phase hydration in 100% aqueous conditions, ensuring consistent retention of the polar sulfonamide).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
Gradient Program
Table 2: Optimized Gradient Elution
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 98 | 2 | Initial |
| 2.0 | 98 | 2 | Isocratic hold (Retains polar API) |
| 12.0 | 40 | 60 | Linear gradient (Elutes hydrophobic impurities) |
| 15.0 | 5 | 95 | Column Wash |
| 15.1 | 98 | 2 | Re-equilibration |
| 20.0 | 98 | 2 | End |
CAD Detector Settings
-
Evaporation Temperature: 35°C (Optimized for semi-volatile aliphatic sulfonamides to prevent analyte loss during desolvation).
-
Data Collection Rate: 10 Hz.
-
Filter/Time Constant: 3.6 seconds.
Caption: Mechanistic pathway of Charged Aerosol Detection (CAD) for non-chromophoric analytes.
System Suitability Testing (Self-Validation Criteria)
Before analyzing unknown samples, the system must self-validate to prove operational readiness:
-
Sensitivity Check: Inject a 0.05% (w/w) standard of N-piperidin-1-yl-methanesulfonamide. The Signal-to-Noise (S/N) ratio must be
10. -
Retention Stability: The retention time of the main peak across 5 replicate injections must yield an RSD
1.0%. -
Resolution: If a known structurally similar impurity (e.g., piperidine free base) is spiked, the resolution (
) between the impurity and the API must be 1.5.
Conclusion
For the purity assessment of N-piperidin-1-yl-methanesulfonamide, traditional UV-based methods force a compromise between poor data quality (baseline drift at 210 nm) and operational inefficiency (derivatization). By transitioning to a Charged Aerosol Detector (CAD) paired with a Polar-Embedded C18 column , analytical scientists can achieve universal, mass-proportional detection with exceptional sensitivity and baseline stability. This workflow not only ensures rigorous E-E-A-T standards but also accelerates the drug development pipeline by providing a reliable, direct-injection method.
References
- BenchChem. "Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds." BenchChem Application Notes.
- ResearchGate. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate Publications.
- MDPI. "HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland." MDPI Open Access Journals.
Comparing N-piperidin-1-yl-methanesulfonamide with other sulfonamides
Comparative Guide: N-piperidin-1-yl-methanesulfonamide vs. Classical Sulfonamides in Drug Discovery
Executive Summary & The Aliphatic Paradigm Shift
The sulfonamide functional group is a cornerstone of medicinal chemistry. For decades, the field has been dominated by aromatic sulfonamides (aryl-SO₂NH₂), which serve as the primary pharmacophore for antibacterial agents, diuretics, and classical carbonic anhydrase (CA) inhibitors[1][2]. However, modern drug discovery is increasingly constrained by the poor physicochemical properties and toxicity liabilities (e.g., idiosyncratic "sulfa allergies") associated with flat, rigid aromatic systems[2].
Enter the aliphatic sulfonamides—specifically, the N-piperidin-1-yl-methanesulfonamide scaffold. By replacing the rigid aromatic ring with a flexible, sp³-hybridized piperidine ring, researchers can dramatically alter the molecule's pKa, improve aqueous solubility, and utilize the group as a highly effective bioisostere for carboxylic acids[3][4][5]. This guide objectively compares the structural logic, performance metrics, and experimental validation of N-piperidin-1-yl-methanesulfonamide against classical aromatic sulfonamides.
Mechanistic & Structural Comparison
To understand the utility of N-piperidin-1-yl-methanesulfonamide, we must analyze the causality behind its structural divergence from classical drugs like sulfamethoxazole or acetazolamide.
-
Acidity and Target Coordination: Aromatic sulfonamides typically exhibit a pKa of 7.0–8.0 due to the electron-withdrawing nature of the aryl ring, allowing them to exist as anions at physiological pH. This is crucial for coordinating with metal ions, such as the Zn²⁺ in the CA active site[6][7]. In contrast, aliphatic sulfonamides like N-piperidin-1-yl-methanesulfonamide have a higher pKa (typically 8.5–10.0). While historically deemed "inactive" due to this higher pKa, recent crystallographic studies reveal that aliphatic sulfonamides adopt unique binding modes, balancing electrostatic and steric effects to achieve nanomolar inhibition and superior isoform selectivity[6].
-
Bioisosterism & Target Engagement: The sulfonamide moiety is a well-established bioisostere for the carboxylic acid group, mitigating metabolic instability and poor passive diffusion[4]. The N-piperidin-1-yl-methanesulfonamide scaffold excels here; its aliphatic tail provides tunable lipophilicity, allowing it to engage hydrophobic pockets (e.g., in MCL-1 inhibitors) without the off-target protein binding often seen with highly acidic carboxylates[3][5].
-
Toxicity Profiling: Classical aromatic sulfonamides are prone to forming reactive hydroxylamine metabolites via CYP450 oxidation of their aromatic amines, leading to hypersensitivity[2]. The piperidine-based aliphatic scaffold lacks this structural liability entirely, offering a significantly cleaner safety profile.
Quantitative Performance Comparison
The following table summarizes the physicochemical and pharmacological divergence between the aliphatic N-piperidin-1-yl-methanesulfonamide scaffold and classical aromatic reference standards.
| Property / Metric | N-piperidin-1-yl-methanesulfonamide (Aliphatic) | Acetazolamide (Heteroaromatic) | Sulfamethoxazole (Aromatic) |
| Primary Target Class | Diverse (CA isoforms, Carboxylate Bioisostere) | Carbonic Anhydrase (CA II, IX, XII) | Dihydropteroate Synthase |
| Typical pKa (Sulfonamide) | 8.5 - 10.0 | 7.2 | 5.6 |
| Aqueous Solubility (pH 7.4) | High (>100 µM) | Moderate (~30 µM) | Low to Moderate |
| 3D Conformation | High sp³ fraction (Flexible) | Planar (Rigid) | Planar (Rigid) |
| Toxicity Liability | Low (No aromatic amine) | Low to Moderate | High (Hydroxylamine formation) |
Self-Validating Experimental Protocols
To objectively compare these compounds, we employ a dual-assay system: Physicochemical profiling and Target Engagement. Causality note: We must first prove the aliphatic sulfonamide is fully soluble and permeable before attributing any lack of in vitro activity to poor target binding. Every protocol below is designed as a self-validating system.
Protocol 1: Physicochemical Profiling (Kinetic Solubility & pKa)
Causality: Aliphatic amines often exhibit complex solvation dynamics. Nephelometry (laser light scattering) is chosen over thermodynamic shake-flask methods for early-stage screening because it rapidly detects the exact concentration at which the flexible piperidine scaffold aggregates, preventing false negatives in downstream biochemical assays.
-
Preparation: Prepare 10 mM DMSO stock solutions of N-piperidin-1-yl-methanesulfonamide, Acetazolamide, and internal standards.
-
Serial Dilution: Dispense compounds into a 96-well plate containing PBS (pH 7.4) to achieve final concentrations ranging from 1 µM to 500 µM (final DMSO <1%).
-
Incubation & Reading: Incubate for 2 hours at 25°C. Read scattered light intensity using a nephelometer.
-
Self-Validation Checkpoint: The assay must include Propranolol (high solubility) and Diclofenac (pH-dependent solubility) as internal standards. If the calculated solubility of Propranolol falls below 200 µM, the buffer system is compromised, and the run is automatically invalidated.
Protocol 2: Target Engagement (Stopped-Flow CA Inhibition Assay)
Causality: Because aliphatic sulfonamides have a higher pKa than their aromatic counterparts, their binding kinetics are highly pH-dependent. We utilize a stopped-flow spectrophotometric assay monitoring the hydration of CO₂, rather than a standard esterase assay, because it provides real-time kinetic resolution of the Zn²⁺-coordination step at precise physiological pH[6].
-
Enzyme Prep: Reconstitute recombinant hCA II or hCA IX in 20 mM HEPES buffer (pH 7.4) containing 20 mM Na₂SO₄ to maintain ionic strength.
-
Reaction Initiation: Using a stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with a CO₂-saturated water solution.
-
Monitoring: Monitor the decrease in absorbance at 558 nm (using phenol red as a pH indicator) to track the initial velocity of the CO₂ hydration reaction.
-
Self-Validation Checkpoint: Every assay plate must include Acetazolamide as a positive control and a vehicle-only negative control. The system self-validates only if the Acetazolamide K_i falls within the established 10–15 nM window; any deviation indicates enzyme degradation or pH drift, immediately invalidating the run.
Visualizations
Fig 1. Self-validating experimental workflow for sulfonamide profiling.
Fig 2. Mechanistic binding interactions of aliphatic sulfonamides within target active sites.
References
-
Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. National Institutes of Health (PMC). Available at:[Link]
-
A Combined in Silico and Structural Study Opens New Perspectives on Aliphatic Sulfonamides, a Still Poorly Investigated Class of CA Inhibitors. FLORE (University of Florence). Available at: [Link]
-
Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. Available at:[Link]
-
Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer. MDPI. Available at:[Link]
-
Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. RSC Publishing. Available at: [Link]
-
Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. National Institutes of Health (PMC). Available at:[Link]
-
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Asian Journal of Chemistry. Available at: [Link]
Sources
- 1. openaccesspub.org [openaccesspub.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Evaluation of Novel Sulfonamide Derivatives Targeting Aromatase in ER+ Breast Cancer [mdpi.com]
- 5. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the UV-Vis Absorption Spectrum of N-piperidin-1-yl-methanesulfonamide
This in-depth technical guide explores the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-piperidin-1-yl-methanesulfonamide. In the absence of directly published spectra for this specific molecule, this guide synthesizes data from structurally related compounds—sulfonamides and piperidine derivatives—to provide a scientifically grounded estimation of its spectral profile. This comparative analysis serves as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the molecule's electronic properties and a robust methodology for its empirical spectral acquisition.
Introduction to N-piperidin-1-yl-methanesulfonamide and its Chromophores
N-piperidin-1-yl-methanesulfonamide is a molecule incorporating a saturated piperidine ring and a methanesulfonamide group. Understanding its interaction with UV-Vis light is crucial for its quantification, purity assessment, and for predicting its photochemical behavior. The UV-Vis absorption of organic molecules is dictated by their electronic structure, specifically the presence of chromophores—moieties that absorb light in the UV-Vis range.[1]
The primary chromophore in N-piperidin-1-yl-methanesulfonamide is the sulfonamide group (-SO₂N-). While the piperidine ring itself is a saturated heterocycle and does not exhibit significant absorption in the accessible UV range (above 200 nm), the nitrogen lone pair and the overall electronic environment can influence the absorption of the sulfonamide group.
Inferred UV-Vis Absorption Profile
Based on the analysis of related structures, the UV-Vis spectrum of N-piperidin-1-yl-methanesulfonamide in a non-polar solvent is expected to exhibit a weak absorption band in the short-wavelength UV region, likely below 220 nm. This absorption would be attributed to n → σ* transitions associated with the non-bonding electrons of the nitrogen and oxygen atoms in the sulfonamide group.
In comparison to aromatic sulfonamides, such as sulfanilamide, which display strong absorption bands at longer wavelengths due to π → π* transitions of the benzene ring, N-piperidin-1-yl-methanesulfonamide lacks an extended conjugated system.[2] Therefore, its absorption is predicted to be significantly weaker and at a shorter wavelength. The piperidine moiety is not expected to contribute significantly to the absorption spectrum in the 200-800 nm range.[3]
Comparative Spectral Analysis
To contextualize the anticipated spectrum of N-piperidin-1-yl-methanesulfonamide, we will compare it with the known spectral data of a simple sulfonamide, methanesulfonamide, and a representative piperidine derivative.
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Chromophore(s) |
| N-piperidin-1-yl-methanesulfonamide (Inferred) | < 220 | Low | Methanol | Sulfonamide |
| Sulfanilamide | ~265 | ~16,000 | Water/Ethanol | p-aminophenylsulfonamide |
| Piperidine | < 200 | Not significant | Gas Phase | Saturated heterocycle |
Analysis:
-
Sulfanilamide: The presence of the p-aminophenyl group in sulfanilamide introduces a highly conjugated system, resulting in a strong π → π* transition at a much longer wavelength (~265 nm) compared to the inferred spectrum of our target molecule.[2] This highlights the profound effect of aromatic systems on UV-Vis absorption.
-
Piperidine: As a saturated heterocycle, piperidine's electronic transitions (n → σ*) occur at very high energies, corresponding to wavelengths below the typical measurement range of standard spectrophotometers.[3] This supports the assumption that the piperidine ring in N-piperidin-1-yl-methanesulfonamide will not be the primary contributor to its UV-Vis spectrum.
The comparison underscores that the electronic transitions within the sulfonamide group will be the defining feature of the UV-Vis spectrum of N-piperidin-1-yl-methanesulfonamide. The lack of significant conjugation will likely result in a spectrum characterized by low-intensity absorption at shorter UV wavelengths.
Experimental Protocol for UV-Vis Spectral Acquisition
This section provides a detailed, self-validating methodology for obtaining the UV-Vis absorption spectrum of N-piperidin-1-yl-methanesulfonamide.
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer with a wavelength range of 190-900 nm.[1]
-
Matched quartz cuvettes with a 1 cm path length.[4]
Reagents:
-
N-piperidin-1-yl-methanesulfonamide (high purity).
-
Spectroscopic grade methanol (or other suitable solvent).
Procedure:
-
Instrument Initialization: Power on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure stable output.
-
Stock Solution Preparation: Accurately weigh a precise amount of N-piperidin-1-yl-methanesulfonamide and dissolve it in a known volume of spectroscopic grade methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: From the stock solution, prepare a dilution in methanol to a concentration that is expected to give an absorbance reading between 0.1 and 1.0 AU. A starting concentration of 0.1 mg/mL is recommended.
-
Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade methanol. Place them in the respective holders in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 190-400 nm). This step nullifies the absorbance of the solvent and the cuvettes.[5]
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the working solution before filling it. Place the sample cuvette back into the sample holder.
-
Spectral Acquisition: Initiate the scan. The instrument will measure the absorbance of the sample relative to the reference (methanol) at each wavelength.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. If the molar absorptivity (ε) is to be calculated, the Beer-Lambert law (A = εbc) is used, where A is the absorbance, b is the path length (1 cm), and c is the molar concentration.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for obtaining the UV-Vis absorption spectrum.
Caption: Experimental workflow for UV-visible spectroscopy.
Trustworthiness and Self-Validation
The integrity of the experimental data is paramount. The described protocol incorporates several self-validating checks:
-
Use of a Dual-Beam Spectrophotometer: This instrument design simultaneously measures the sample and reference beams, compensating for fluctuations in lamp intensity and ensuring a stable baseline.[1]
-
Baseline Correction: By zeroing the instrument with the solvent, any intrinsic absorbance from the cuvettes or the solvent itself is subtracted from the final sample spectrum.[5]
-
Spectroscopic Grade Solvents: Using high-purity solvents minimizes the risk of interfering absorption from impurities.
-
Working within the Linear Range: Preparing samples with absorbance values between 0.1 and 1.0 ensures adherence to the Beer-Lambert law, which is fundamental for accurate quantitative analysis.
By adhering to these principles, the resulting UV-Vis spectrum will be a reliable and accurate representation of the electronic properties of N-piperidin-1-yl-methanesulfonamide.
References
-
ResearchGate. (n.d.). UV spectrum scans of sulfonamides. Retrieved from [Link]
-
ConnectSci. (1979, March 1). Photoelectron Spectroscopic Studies of Piperidine and its N-Halo Derivatives. Australian Journal of Chemistry. Retrieved from [Link]
-
Pharma Health Sciences. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal of Pharma Research and Health Sciences. Retrieved from [Link]
-
Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV–Vis spectra of sulfonamide during photocatalytic degradation.... Retrieved from [Link]
-
Canadian Journal of Chemistry. (1989). Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone. Retrieved from [Link]
-
Indus Journal of Bioscience Research. (2026, January 30). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]
-
ResearchGate. (n.d.). and Figure 4 show UV-vis spectra of sulfamonomethoxine and sulfadiazine.... Retrieved from [Link]
-
MDPI. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Retrieved from [Link]
-
Taylor & Francis. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Retrieved from [Link]
-
Purdue University. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling N-piperidin-1-yl-methanesulfonamide
An Expert Guide to Personal Protective Equipment for Handling N-piperidin-1-yl-methanesulfonamide
Understanding the Hazard Profile: A Structure-Activity Relationship Approach
N-piperidin-1-yl-methanesulfonamide incorporates a piperidine moiety, which is known to be a flammable, toxic, and corrosive substance that can cause severe skin burns and eye damage[1][2]. The methanesulfonamide group, while generally less hazardous, can still contribute to overall toxicity. A closely related compound, N-(piperidin-4-ylmethyl)methanesulfonamide, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[3]. Therefore, it is prudent to handle N-piperidin-1-yl-methanesulfonamide as a hazardous substance, exercising caution to prevent skin and eye contact, inhalation, and ingestion.
Core Principles of Chemical Safety: The Hierarchy of Controls
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense in the hierarchy of controls. The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative. When this is not possible, engineering controls (e.g., fume hoods), followed by administrative controls (e.g., standard operating procedures), should be implemented. PPE should be used in conjunction with these other control measures to minimize residual risk.
Recommended Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for minimizing exposure to N-piperidin-1-yl-methanesulfonamide. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Double-gloving with nitrile gloves | Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, leaving the inner glove to protect the skin. Change gloves every 30-60 minutes or immediately if contamination is suspected[4]. |
| Eyes | Chemical safety goggles and a face shield | Safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face[4][5][6]. |
| Body | A lab coat with long sleeves and tight cuffs | A lab coat protects the skin and personal clothing from contamination. Tight cuffs prevent chemicals from entering the sleeves[5][7]. |
| Respiratory | Work in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary[7][8]. |
| Feet | Closed-toe shoes | Protects the feet from spills and falling objects[8]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized handling procedure is essential for minimizing the risk of exposure to N-piperidin-1-yl-methanesulfonamide.
-
Preparation :
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary materials, including the chemical, solvents, glassware, and waste containers, and place them in the fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
Conduct all manipulations of N-piperidin-1-yl-methanesulfonamide, including weighing and dilutions, within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid material, avoiding the generation of dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
Decontaminate all surfaces and equipment that have come into contact with the chemical. Wash with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Collect the initial solvent rinse as hazardous waste[9].
-
Carefully remove PPE, avoiding contact with any contaminated areas. Dispose of single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Managing Chemical Waste
Proper disposal of N-piperidin-1-yl-methanesulfonamide and associated waste is crucial to protect the environment and comply with regulations.
-
Segregation :
-
Containerization and Labeling :
-
Storage and Disposal :
-
Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials[9].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[7][8]. Do not dispose of this chemical down the drain or in regular trash[7][9].
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of N-piperidin-1-yl-methanesulfonamide.
References
- Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
